molecular formula C8H9N3O4 B1404237 Methyl 3,4-diamino-5-nitrobenzoate CAS No. 54226-23-2

Methyl 3,4-diamino-5-nitrobenzoate

Cat. No.: B1404237
CAS No.: 54226-23-2
M. Wt: 211.17 g/mol
InChI Key: PQPLMBAXAXYLST-UHFFFAOYSA-N
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Description

Methyl 3,4-diamino-5-nitrobenzoate (CAS 54226-23-2) is a nitroaromatic ester with the molecular formula C8H9N3O4 and a molecular weight of 211.18 g/mol . This compound serves as a versatile and multi-functional intermediate in organic synthesis and pharmaceutical research. Its structure features both electron-withdrawing (nitro) and electron-donating (amino) groups on the same aromatic ring, creating a unique electronic profile that can be leveraged in the synthesis of more complex molecules . The presence of two amino groups and a nitro group makes it a valuable precursor for heterocyclic chemistry, including the synthesis of benzimidazole derivatives or other nitrogen-containing fused ring systems that are common scaffolds in medicinal chemistry . As a benzoate ester, it can also undergo hydrolysis to the corresponding acid or transesterification, providing additional pathways for molecular modification . This compound is offered with a high purity level to ensure consistency and reliability in research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-diamino-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPLMBAXAXYLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3,4-diamino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diamino-5-nitrobenzoate is a key aromatic intermediate with significant potential in the synthesis of various heterocyclic compounds, including novel pharmaceuticals and materials. Its unique substitution pattern, featuring vicinal amino groups and an electron-withdrawing nitro group, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of a primary and an alternative synthetic pathway to this valuable compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Primary Synthesis Pathway: A Multi-Step Approach from Methyl Benzoate

The most common and logical approach to the synthesis of this compound commences with the readily available starting material, methyl benzoate. This pathway involves a sequence of nitration, amination, and selective reduction steps.

Step 1: Dinitration of Methyl Benzoate to Methyl 3,5-dinitrobenzoate

The initial step involves the electrophilic aromatic substitution of methyl benzoate to introduce two nitro groups onto the aromatic ring. The ester group (-COOCH₃) is a meta-director, guiding the incoming electrophiles to the 3 and 5 positions.[1]

Causality Behind Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is employed as the nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2] The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration and to minimize the formation of by-products.[3]

Experimental Protocol: Synthesis of Methyl 3,5-dinitrobenzoate

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 4 volumes) in an ice-water bath.

  • Slowly add methyl benzoate (1 equivalent) to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 2.2 equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of methyl benzoate in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete dinitration.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid, methyl 3,5-dinitrobenzoate, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.[4]

Step 2: Nucleophilic Aromatic Substitution to yield 4-Amino-3,5-dinitrobenzoic Acid

This crucial step involves the introduction of an amino group at the 4-position of the dinitroaromatic ring. This is achieved through a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro groups strongly activate the ring towards nucleophilic attack.

Causality Behind Experimental Choices: A solution of aqueous ammonia is used as the nucleophile. The reaction is typically heated to facilitate the substitution. The ester group is hydrolyzed to a carboxylic acid under these reaction conditions. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro groups.

Experimental Protocol: Synthesis of 4-Amino-3,5-dinitrobenzoic Acid

  • Dissolve methyl 3,5-dinitrobenzoate (1 equivalent) in a suitable solvent like methanol.

  • Gradually add an aqueous solution of ammonia (e.g., 24% solution, excess) to the methanolic solution.

  • Stir the reaction mixture at room temperature for 2-3 hours, then heat to reflux for an additional 3 hours.

  • Allow the reaction to cool to room temperature and stir for an extended period (e.g., overnight) to ensure complete reaction and precipitation of the product.

  • Collect the precipitate by filtration. The filtrate can be evaporated to dryness to recover more product.

  • The combined solid residue is treated with water and hydrochloric acid to precipitate the product.

  • The resulting solid, 4-amino-3,5-dinitrobenzoic acid, is collected by filtration and washed with water until the washings are neutral.[5]

Step 3: Fischer Esterification to Methyl 4-Amino-3,5-dinitrobenzoate

To reinstate the methyl ester functionality, a Fischer esterification is performed on the carboxylic acid obtained in the previous step.

Causality Behind Experimental Choices: The reaction is carried out by heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[6]

Experimental Protocol: Synthesis of Methyl 4-Amino-3,5-dinitrobenzoate

  • Suspend 4-amino-3,5-dinitrobenzoic acid (1 equivalent) in anhydrous methanol (excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 4-amino-3,5-dinitrobenzoate.

  • Further purification can be achieved by recrystallization or column chromatography.[7]

Step 4: Selective Reduction of the 3-Nitro Group

This is the most delicate step of the synthesis, requiring the selective reduction of one nitro group while leaving the other and the ester group intact. The Zinin reduction is a classic and effective method for the selective reduction of one nitro group in a polynitro aromatic compound.[8] This selectivity is often observed for a nitro group that is ortho to an amino group.[7]

Causality Behind Experimental Choices: The Zinin reduction typically employs a sulfide, hydrosulfide, or polysulfide salt (e.g., sodium sulfide, ammonium sulfide) as the reducing agent in an aqueous or alcoholic medium. The exact mechanism is complex, but it is believed to involve a series of single-electron transfers from the sulfide species. The presence of the ortho-amino group is thought to influence the reduction potential of the adjacent nitro group, potentially through hydrogen bonding or electronic effects, leading to the observed selectivity.[8]

Proposed Experimental Protocol: Synthesis of this compound

  • Dissolve methyl 4-amino-3,5-dinitrobenzoate (1 equivalent) in a mixture of ethanol and water.

  • Prepare a solution of sodium sulfide nonahydrate (e.g., 2-3 equivalents) in water.

  • Heat the solution of the dinitro compound to a gentle reflux.

  • Add the sodium sulfide solution dropwise to the refluxing solution over a period of 30-60 minutes. The color of the reaction mixture will likely change significantly.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • The product, this compound, may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent such as ethyl acetate.

  • The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step Reactants Reagents Solvent Key Conditions Product Typical Yield
1Methyl BenzoateConc. HNO₃, Conc. H₂SO₄-0-15 °CMethyl 3,5-dinitrobenzoateHigh
2Methyl 3,5-dinitrobenzoateAqueous NH₃MethanolReflux4-Amino-3,5-dinitrobenzoic Acid98%[5]
34-Amino-3,5-dinitrobenzoic AcidMethanol, Conc. H₂SO₄ (cat.)MethanolRefluxMethyl 4-amino-3,5-dinitrobenzoateGood
4Methyl 4-amino-3,5-dinitrobenzoateSodium Sulfide (Na₂S·9H₂O)Ethanol/WaterRefluxThis compoundModerate to Good

Primary Synthesis Pathway Workflow

Synthesis_Pathway_1 cluster_reagents A Methyl Benzoate B Methyl 3,5-dinitrobenzoate A->B Dinitration C 4-Amino-3,5-dinitrobenzoic Acid B->C Amination & Hydrolysis D Methyl 4-amino-3,5-dinitrobenzoate C->D Esterification E This compound D->E Selective Reduction reagent1 Conc. HNO₃, Conc. H₂SO₄ reagent2 Aqueous NH₃ reagent3 Methanol, H₂SO₄ (cat.) reagent4 Na₂S·9H₂O

Caption: Primary synthesis route to this compound.

Alternative Synthesis Pathway: From 3,4-Diaminobenzoic Acid

An alternative approach to the target molecule starts from a commercially available precursor, 3,4-diaminobenzoic acid. This pathway relies on a regioselective nitration as the key step.

Step 1: Fischer Esterification of 3,4-Diaminobenzoic Acid

The first step is the protection of the carboxylic acid group as a methyl ester to prevent its interference in the subsequent nitration step.

Causality Behind Experimental Choices: Similar to the primary pathway, a Fischer esterification using methanol and a catalytic amount of strong acid is an effective method. The amino groups are basic and will react with the acid catalyst, so a stoichiometric amount of acid may be necessary to ensure the reaction proceeds.[6]

Experimental Protocol: Synthesis of Methyl 3,4-diaminobenzoate

  • Suspend 3,4-diaminobenzoic acid (1 equivalent) in anhydrous methanol (excess).

  • Carefully add concentrated sulfuric acid (at least 2 equivalents to protonate both amino groups and catalyze the esterification) to the suspension.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain methyl 3,4-diaminobenzoate.

Step 2: Regioselective Nitration of Methyl 3,4-diaminobenzoate

This is the most critical and challenging step in this alternative pathway. The goal is to selectively introduce a single nitro group at the 5-position. The two amino groups are strong activating, ortho-, para-directing groups, while the methyl ester is a deactivating, meta-directing group. The 5-position is ortho to the 4-amino group and meta to the 3-amino and ester groups. The powerful activating effect of the amino groups will dominate, and nitration is expected to occur at a position ortho or para to them.

Causality Behind Experimental Choices: To achieve regioselectivity, the reaction conditions must be carefully controlled. Milder nitrating agents and lower temperatures may be required to prevent polynitration and control the position of substitution. Acylation of the amino groups to reduce their activating effect prior to nitration is a common strategy to improve selectivity in similar systems, followed by deprotection. However, a direct, controlled nitration may be possible.

Proposed Experimental Protocol: Synthesis of this compound

  • Dissolve methyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating agent, such as a solution of nitric acid in sulfuric acid, dropwise while maintaining the low temperature.

  • The reaction is stirred at a low temperature for a specific period, and the progress is carefully monitored by TLC or HPLC to maximize the yield of the desired isomer and minimize by-products.

  • Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration.

  • The crude product would likely be a mixture of isomers and would require careful purification by column chromatography or fractional crystallization to isolate the desired this compound.

Step Reactants Reagents Solvent Key Conditions Product Typical Yield
13,4-Diaminobenzoic AcidMethanol, Conc. H₂SO₄MethanolRefluxMethyl 3,4-diaminobenzoateGood
2Methyl 3,4-diaminobenzoateConc. HNO₃, Conc. H₂SO₄Sulfuric AcidLow TemperatureThis compoundVariable (Selectivity is key)

Alternative Synthesis Pathway Workflow

Synthesis_Pathway_2 cluster_reagents A 3,4-Diaminobenzoic Acid B Methyl 3,4-diaminobenzoate A->B Esterification C This compound B->C Regioselective Nitration reagent1 Methanol, H₂SO₄ reagent2 Conc. HNO₃, Conc. H₂SO₄

Caption: Alternative synthesis route to this compound.

Comparative Analysis of Synthesis Pathways

  • Primary Pathway: This route is longer but relies on more predictable and well-established reactions. The starting material is inexpensive and readily available. The key challenge lies in the final selective reduction step, which requires careful control of reaction conditions to achieve the desired regioselectivity.

  • Alternative Pathway: This route is shorter, but the key regioselective nitration step can be difficult to control and may lead to a mixture of isomers, necessitating challenging purification. The starting material, 3,4-diaminobenzoic acid, is more expensive than methyl benzoate.

For large-scale synthesis where predictability and cost-effectiveness are paramount, the primary pathway is likely the more viable option, provided the selective reduction can be optimized. The alternative pathway may be suitable for smaller-scale synthesis or when the starting material is readily available and efficient purification methods are established.

Conclusion

The synthesis of this compound presents an interesting and challenging exercise in synthetic organic chemistry, requiring careful control of reaction conditions to achieve the desired substitution pattern. The primary pathway, starting from methyl benzoate, offers a robust and logical sequence of reactions. The alternative pathway, while shorter, hinges on a challenging regioselective nitration. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this valuable intermediate for applications in drug discovery and materials science.

References

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 3,4-diamino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,4-diamino-5-nitrobenzoate (CAS No. 54226-23-2) is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors.[1] Its structure is characterized by a benzene ring substituted with a methyl ester, a nitro group, and vicinal (ortho) diamino groups. This unique arrangement of electron-donating amino groups and electron-withdrawing nitro and ester moieties imparts a distinct electronic profile, making it a versatile precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, and a valuable building block in the development of novel polymers and pharmaceutical agents.

This technical guide provides a comprehensive, in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document offers a field-proven perspective on the rationale behind analytical method selection, detailed experimental protocols for characterization, and critical insights into its handling and synthetic potential. The information herein is curated for researchers, process chemists, and drug development professionals who require a thorough and practical understanding of this compound.

Core Molecular Attributes

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The interplay of functional groups in this compound is central to its reactivity and analytical profile. The ortho-diamine functionality is a well-known precursor for cyclization reactions, while the nitro group can be readily reduced to introduce a third amino group, further expanding its synthetic utility.

PropertyValueSource
CAS Number 54226-23-2[1]
Molecular Formula C₈H₉N₃O₄[1]
Molecular Weight 211.18 g/mol [1]
Canonical SMILES O=C(OC)C1=CC(=O)=C(N)C(N)=C1[1]
MDL Number MFCD25964400[1]

Physicochemical Properties

A precise understanding of a compound's physical properties is critical for its purification, formulation, and application. While extensive experimental data for this specific molecule is not widely published, reliable predictions can be made based on its structural analogues.

PropertyValue / ObservationRationale & Comparative Insights
Appearance Expected to be a crystalline solid.Aromatic nitro compounds and diaminobenzoates are typically solids at room temperature. For example, Methyl 3,4-diaminobenzoate is a solid.[2]
Melting Point Not experimentally reported.Expected to be relatively high. The related compound Methyl 3,4-diaminobenzoate melts at 105-110 °C.[2] The addition of the polar nitro group and potential for intermolecular hydrogen bonding would likely increase the melting point compared to simpler analogues.
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate).The molecule's overall nonpolar aromatic core and methyl ester group limit aqueous solubility.[3] However, the polar amine and nitro groups facilitate dissolution in organic solvents capable of hydrogen bonding and dipole-dipole interactions.
Boiling Point Not experimentally determined; likely decomposes upon heating at atmospheric pressure.The high molecular weight and strong intermolecular forces (hydrogen bonding from -NH₂, dipole-dipole from -NO₂) suggest a very high boiling point. Thermal decomposition is common for poly-functionalized nitroaromatic compounds.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of identity, purity, and structure. The following workflow represents a robust, self-validating system for the comprehensive analysis of this compound.

Analytical_Workflow cluster_0 Phase 1: Purity & Identity cluster_2 Phase 3: Physical Properties Sample Sample Receipt & Visual Inspection HPLC Purity Assessment (RP-HPLC-UV) Sample->HPLC Primary Analysis MS Molecular Weight Confirmation (LC-MS) HPLC->MS Confirmatory NMR Proton & Carbon NMR (¹H, ¹³C NMR) MS->NMR Detailed Structure IR Functional Group ID (FTIR-ATR) NMR->IR MP Melting Point Determination IR->MP Final Check

Caption: Logical workflow for the comprehensive characterization of this compound.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Principle and Rationale: Reversed-phase HPLC (RP-HPLC) is the industry-standard method for assessing the purity of non-volatile organic molecules. A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds. UV detection is ideal due to the strong chromophores present (nitro-substituted benzene ring). A gradient elution is employed to ensure that any impurities, which may have significantly different polarities, are eluted as sharp peaks within a reasonable timeframe.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV/Vis Diode Array Detector (DAD), monitoring at 254 nm and 320 nm.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: Hold at 5% B (re-equilibration).

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Structural Elucidation via Spectroscopic Methods

Principle and Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the analyte. ESI is a soft ionization technique that minimizes fragmentation, typically yielding the protonated molecular ion [M+H]⁺, which directly corresponds to the molecular weight.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the HPLC stock solution (1 mg/mL) 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Couple an ESI source to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive (ESI+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Expected Result: A prominent peak should be observed at m/z 212.07, corresponding to the [M+H]⁺ ion (C₈H₁₀N₃O₄⁺, calculated exact mass: 212.0666).

Principle and Rationale: NMR provides the most definitive structural information by mapping the chemical environment of ¹H and ¹³C nuclei. The predicted chemical shifts are based on the known effects of substituents on the benzene ring; amino groups are strongly electron-donating (shielding, upfield shift), while nitro and ester groups are electron-withdrawing (deshielding, downfield shift).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power and because its residual proton peak does not obscure key signals. The acidic N-H protons will also be clearly visible.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Data Acquisition: Acquire a standard proton spectrum.

    • Predicted Chemical Shifts (δ, ppm):

      • ~8.0-7.5 (2H, s): Aromatic protons. Their exact positions will be influenced by the combined electronic effects of the three substituents.

      • ~7.0-5.0 (4H, broad s): Protons of the two -NH₂ groups. The broadness is due to quadrupole coupling with nitrogen and potential chemical exchange.

      • ~3.8 (3H, s): Methyl protons of the ester (-OCH₃) group.[4]

  • ¹³C NMR Data Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Predicted Number of Signals: 8 distinct signals are expected, one for each unique carbon atom.

    • Predicted Chemical Shifts (δ, ppm):

      • ~165: Ester carbonyl carbon (C=O).

      • ~150-110: Six aromatic carbons.

      • ~52: Methyl ester carbon (-OCH₃).[4]

Principle and Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks (cm⁻¹):

    • 3450-3250 (two bands): N-H stretching vibrations of the primary amine groups.

    • ~1720: C=O stretching of the ester group.[5][6]

    • ~1620: N-H bending (scissoring) vibration.

    • ~1530 and ~1350: Asymmetric and symmetric N-O stretching of the nitro group, respectively.[5][6]

    • ~1250: C-O stretching of the ester group.[5]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The available data indicates the compound should be treated with caution.

GHS Hazard Information: [1]

  • Pictogram: Warning

  • Hazard Statement: H302: Harmful if swallowed.

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth).[1][7]

Recommended Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use nitrile or other chemically resistant gloves.

    • Body Protection: Wear a standard laboratory coat.

  • Handling Practices: Avoid creating dust.[8] Use appropriate tools for weighing and transferring solids. Ensure all containers are clearly labeled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8][9]

Synthetic Potential and Reactivity Insights

The true value of this compound lies in its potential as a synthetic intermediate. Its functional groups provide multiple handles for subsequent chemical transformations.

Synthetic_Potential cluster_reactions Start Methyl 3,4-diamino- 5-nitrobenzoate Benzimidazole Benzimidazole Derivative Start->Benzimidazole + R-COOH / R-CHO (Cyclization) Triamine Methyl 3,4,5-triaminobenzoate Start->Triamine Reduction (e.g., H₂, Pd/C) (NO₂ → NH₂) Polymer Polymer Precursor / Cross-linker Triamine->Polymer Polycondensation

Caption: Key synthetic transformations accessible from this compound.

  • Heterocycle Formation: The ortho-diamine moiety is a classic precursor for the synthesis of benzimidazoles via the Phillips condensation with carboxylic acids or aldehydes. These structures are privileged scaffolds in medicinal chemistry.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to a third amine using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl). This generates Methyl 3,4,5-triaminobenzoate, a highly valuable trifunctional monomer for the synthesis of advanced polymers or complex, multi-substituted aromatic systems.

Conclusion

This compound is a compound with considerable potential, underscored by its unique combination of reactive functional groups. While publicly available data is limited, this guide has synthesized information from structural analogues and established analytical principles to provide a robust framework for its characterization and safe handling. The detailed protocols and workflow presented herein offer a reliable starting point for researchers aiming to exploit this molecule's properties in drug discovery, materials science, and advanced organic synthesis.

References

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  • ResearchGate. (n.d.). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Link]

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  • ACS Publications. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. [Link]

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  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

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  • Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. [Link]

  • Rasayan Journal of Chemistry. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. [Link]

  • Study.com. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]

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  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). Methyl 3-nitrobenzoate. [Link]

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Mass spectrometry fragmentation of "Methyl 3,4-diamino-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3,4-diamino-5-nitrobenzoate

Introduction

This compound is a substituted aromatic compound featuring a combination of electron-donating amino groups and electron-withdrawing nitro and methyl ester groups. This unique electronic makeup makes it a valuable intermediate in the synthesis of various heterocyclic compounds, including potential pharmaceutical agents and materials for organic electronics. Accurate structural characterization is paramount in drug development and materials science to ensure purity, identify metabolites, and understand degradation pathways.

Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of such molecules. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the mass spectrometry fragmentation behavior of this compound. We will explore its ionization properties, predictable fragmentation pathways under collision-induced dissociation (CID), and a robust, self-validating experimental protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties & Ionization Behavior

To effectively analyze a compound by mass spectrometry, understanding its fundamental properties and selecting the appropriate ionization technique is the critical first step.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 54226-23-2[1]
Molecular Formula C₈H₉N₃O₄[1]
Molecular Weight 211.18 g/mol [1]
Structure
Rationale for Ionization Method Selection

The molecular structure of this compound, with two basic amino groups, makes it an ideal candidate for positive-mode Electrospray Ionization (ESI). ESI is a "soft ionization" technique that typically produces minimal in-source fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺.[2] The amino groups readily accept a proton in the acidic mobile phases commonly used in reverse-phase liquid chromatography.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile compounds, it is less suitable for this analyte. Aromatic amines often exhibit poor peak shape and tailing on standard GC columns and may require derivatization to improve their chromatographic behavior.[3][4] Therefore, LC-ESI-MS/MS is the method of choice, offering direct analysis with high sensitivity and structural specificity.

Core Fragmentation Pathways of [M+H]⁺

Upon isolation of the protonated molecular ion ([M+H]⁺ at m/z 212.18) in a tandem mass spectrometer, collision-induced dissociation (CID) can be used to induce fragmentation. The resulting product ions provide a structural fingerprint of the molecule. The fragmentation of this compound is governed by the interplay of its functional groups. The primary fragmentation routes involve characteristic neutral losses from the nitro, ester, and amino moieties.

The fragmentation of nitroaromatic compounds is well-documented and often involves the expulsion of NO and NO₂ radicals.[5] Similarly, benzoic acid esters can undergo losses related to the ester group, and aromatic amines have their own characteristic fragmentation patterns.[5][6] The proximity of the functional groups on the benzene ring can also lead to specific "ortho effects" that influence fragmentation.[5]

The proposed fragmentation pathways for protonated this compound are visualized below.

fragmentation_pathway parent [M+H]⁺ m/z 212.18 C₈H₁₀N₃O₄⁺ frag1 [M+H - CH₃OH]⁺ m/z 180.14 C₇H₆N₃O₃⁺ parent->frag1 - CH₃OH (32.04 Da) frag2 [M+H - NO₂]⁺ m/z 166.08 C₈H₁₀N₂O₂⁺ parent->frag2 - NO₂ (46.01 Da) frag3 [M+H - H₂O]⁺ m/z 194.17 C₈H₈N₃O₃⁺ parent->frag3 - H₂O (18.01 Da) subfrag1a [frag1 - CO]⁺ m/z 152.05 C₆H₆N₃O₂⁺ frag1->subfrag1a - CO (28.01 Da) subfrag2a [frag2 - CO]⁺ m/z 138.08 C₇H₈N₂O⁺ frag2->subfrag2a - CO (28.01 Da) subfrag2b [frag2 - CH₃OH]⁺ m/z 134.07 C₇H₆N₂O⁺ frag2->subfrag2b - CH₃OH (32.04 Da)

Caption: Proposed MS/MS fragmentation pathways for [M+H]⁺ of this compound.

Key Fragmentation Explanations:

  • Loss of Methanol (CH₃OH, -32.04 Da): The protonated ester can facilitate the neutral loss of methanol, leading to a prominent fragment ion at m/z 180.14. This is a common fragmentation pathway for methyl esters. This acylium ion can then lose carbon monoxide.

  • Loss of Nitrogen Dioxide (NO₂, -46.01 Da): A characteristic fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical.[5] This pathway yields a fragment ion at m/z 166.08.

  • Loss of Water (H₂O, -18.01 Da): The proximity of the amino groups and the protonation site can enable the elimination of a water molecule, producing an ion at m/z 194.17.

  • Secondary Fragmentation (e.g., Loss of CO): Primary fragment ions can undergo further dissociation. For instance, the ion at m/z 180.14 (after methanol loss) can subsequently lose carbon monoxide (CO, -28.01 Da) to form the ion at m/z 152.05.

Data Summary & Interpretation

The table below summarizes the key ions expected in the tandem mass spectrum of this compound. High-resolution mass spectrometry is crucial for confirming the elemental composition of each fragment and differentiating between isobaric species.

m/z (Monoisotopic)Proposed FormulaNeutral LossDescription
212.18[C₈H₁₀N₃O₄]⁺-Protonated Molecular Ion [M+H]⁺
194.17[C₈H₈N₃O₃]⁺H₂OLoss of water
180.14[C₇H₆N₃O₃]⁺CH₃OHLoss of methanol from the ester group
166.08[C₈H₁₀N₂O₂]⁺NO₂Loss of the nitro group
152.05[C₆H₆N₃O₂]⁺CH₃OH, COSubsequent loss of CO after methanol loss
138.08[C₇H₈N₂O]⁺NO₂, COSubsequent loss of CO after nitro group loss
134.07[C₇H₆N₂O]⁺NO₂, CH₃OHSubsequent loss of methanol after nitro group loss

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust and self-validating workflow for the confident identification of this compound. The workflow's self-validating nature stems from a multi-step approach: the LC separation provides retention time, the full scan MS confirms the mass of the parent ion, and the MS/MS scan confirms the structure through its unique fragmentation pattern.

workflow prep 1. Sample Preparation (Dilute in Mobile Phase A) lc 2. LC Separation (C18 Column, Gradient Elution) prep->lc ms1 3. Full Scan MS (Q1) (Confirm m/z 212.18) lc->ms1 iso 4. Precursor Isolation (Q1) (Isolate m/z 212.18) ms1->iso cid 5. Collision-Induced Dissociation (q2) (Fragment with N₂ gas) iso->cid ms2 6. Product Ion Scan (Q3) (Acquire Fragment Spectrum) cid->ms2

Caption: A self-validating LC-MS/MS workflow for compound identification.

Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Perform serial dilutions to create working standards. A final concentration of 1 µg/mL is typically sufficient for initial method development.

  • The final dilution should be made in the initial mobile phase composition (e.g., 95% Mobile Phase A) to ensure good peak shape.

Liquid Chromatography (LC)
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Causality: The use of a C18 column provides excellent retention for moderately polar aromatic compounds. A gradient elution is employed to ensure the compound elutes as a sharp, symmetrical peak in a reasonable timeframe. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte for efficient ESI+ ionization.

Mass Spectrometry (MS)
  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.[7]

  • Desolvation Gas Flow: 600 L/Hr.[7]

  • Full Scan (MS1) Range: m/z 50-300.

Tandem Mass Spectrometry (MS/MS)
  • Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the target precursor ion, m/z 212.2.

  • Collision Energy: Apply collision energy in the collision cell (q2) using an inert gas like nitrogen or argon. A collision energy ramp (e.g., 10-40 eV) is recommended during method development to observe the appearance of different fragment ions as the energy increases.

  • Product Ion Scan: Scan the third quadrupole (Q3) over a range of m/z 40-220 to detect all resulting fragment ions.

Trustworthiness: This protocol is self-validating because a positive result requires three distinct criteria to be met: 1) The compound must elute at its characteristic retention time. 2) The full scan MS must show a peak at the correct m/z for the protonated molecule. 3) The MS/MS spectrum must contain the expected fragment ions as detailed in Section 4.0. The combination of these three orthogonal data points provides exceptionally high confidence in the compound's identity.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields structurally significant information. Under positive-mode ESI conditions, the molecule readily protonates to form an [M+H]⁺ ion at m/z 212.18. Subsequent collision-induced dissociation leads to characteristic neutral losses of methanol (CH₃OH), nitrogen dioxide (NO₂), and water (H₂O), providing a unique fragmentation fingerprint. The detailed LC-MS/MS workflow presented here offers a robust, reliable, and self-validating methodology for the unambiguous identification and characterization of this important synthetic intermediate, supporting the rigorous demands of researchers in pharmaceutical development and materials science.

References

  • Zienius, B., Lau, B. P. Y., & Salin, E. D. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 40(1), 85-97. [Link]

  • Wikipedia. (2023). Electrospray ionization. Retrieved January 23, 2026, from [Link]

  • MassBank of North America (MoNA). (n.d.). 4-Aminobenzoic acid; LC-ESI-QTOF; MS2. Retrieved January 23, 2026, from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved January 23, 2026, from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved January 23, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 23, 2026, from [Link]

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Solubility Profile of Methyl 3,4-diamino-5-nitrobenzoate in Common Organic Solvents: A Technical and Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

Methyl 3,4-diamino-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring amino, nitro, and methyl ester functional groups, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. The successful application of this compound in any solution-phase chemistry, be it reaction, purification, or formulation, is fundamentally dependent on its solubility characteristics. A thorough understanding of its solubility in various organic solvents is therefore not merely academic but a critical prerequisite for efficient process development, enabling researchers to make informed decisions on solvent selection for synthesis, recrystallization, and analytical characterization.

This in-depth technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure. Furthermore, it outlines a detailed, field-proven experimental protocol for the systematic determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific laboratory conditions.

Predicted Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is a composite of its various functional groups and its core aromatic structure.

  • Polar Functional Groups: The molecule possesses two primary amino groups (-NH₂) and a nitro group (-NO₂), all of which are polar and capable of engaging in hydrogen bonding. The amino groups can act as hydrogen bond donors and acceptors, while the nitro group's oxygen atoms can act as hydrogen bond acceptors. These groups will favor interactions with polar solvents.[4][5] The methyl ester group (-COOCH₃) also contributes to the overall polarity of the molecule.

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic component. This part of the molecule will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

Based on this structural analysis, a predicted solubility profile in common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl groups of these solvents can effectively form hydrogen bonds with the amino and nitro groups of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileHigh to ModerateThese solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the amino groups. Their polarity will also solvate the nitro and ester groups effectively.[6]
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Moderate to LowThese solvents have intermediate polarity. While some interaction with the polar functional groups is possible, the overall solvation may be less effective than with highly polar solvents.
Nonpolar Toluene, HexaneLow to InsolubleThe nonpolar nature of these solvents will not effectively solvate the polar amino, nitro, and ester functional groups, leading to poor solubility.[7]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and actionable solubility data, a systematic experimental approach is essential. The following protocol describes a robust gravimetric method, widely accepted for its accuracy and reliability.[8]

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Accurately weigh excess This compound B Add a known volume of the selected solvent A->B Combine C Seal the vial and place in a shaking incubator at a controlled temperature B->C Incubate D Equilibrate for a defined period (e.g., 24-48 hours) C->D Shake E Allow undissolved solid to settle D->E Settle F Carefully withdraw a known volume of the supernatant E->F Sample G Transfer the supernatant to a pre-weighed vial F->G Transfer H Evaporate the solvent under vacuum G->H Evaporate I Dry the residue to a constant weight H->I Dry J Calculate solubility (e.g., in mg/mL) I->J Calculate

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Methodology

1. Materials and Equipment:

  • This compound (analytical grade)
  • Selected organic solvents (HPLC grade or equivalent)
  • Analytical balance (readable to 0.1 mg)
  • Calibrated positive displacement pipettes
  • Glass vials with screw caps and PTFE septa
  • Shaking incubator or thermostatted water bath with agitation
  • Syringe filters (chemically compatible with the solvent)
  • Vacuum oven or desiccator

2. Procedure:

  • Preparation of Vials: For each solvent to be tested, label a clean, dry glass vial.
  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
  • Addition of Solvent: Accurately dispense a known volume (e.g., 2.00 mL) of the chosen solvent into each vial.
  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time to reach saturation, typically 24 to 48 hours.[9] Traditional methods often require this extended period to ensure equilibrium is reached.[10]
  • Phase Separation: After equilibration, remove the vials from the incubator and let them stand undisturbed at the same temperature to allow the undissolved solid to settle.
  • Sampling: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter.
  • Gravimetric Analysis:
  • Transfer the collected supernatant to a pre-weighed, clean, and dry vial.
  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
  • Once the solvent is removed, dry the vial containing the solid residue in a vacuum oven or desiccator until a constant weight is achieved.
  • Record the final weight of the vial and residue.

3. Calculation of Solubility: The solubility is calculated using the following formula:

4. Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should plateau, indicating that the solution is saturated.
  • Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results. The standard deviation of the measurements should be reported.
  • Purity of Materials: The purity of both the solute and the solvents is crucial for accurate solubility determination.[9]

Discussion: Factors Influencing Solubility

The solubility of this compound is a result of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[11]

  • Hydrogen Bonding: The presence of two amino groups makes hydrogen bonding a dominant intermolecular force influencing solubility. Protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to strong interactions and high solubility. Polar aprotic solvents like DMSO and DMF, while unable to donate hydrogen bonds, are excellent acceptors and can effectively solvate the amino groups.

  • Dipole-Dipole Interactions: The nitro and ester groups are highly polar, contributing to the molecule's overall dipole moment. These groups will interact favorably with polar solvents through dipole-dipole interactions.

  • Van der Waals Forces: The aromatic ring contributes to the molecule's nonpolar character. While these interactions are weaker than hydrogen bonds and dipole-dipole forces, they can contribute to solubility in less polar solvents like dichloromethane and ethyl acetate.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[12] Determining the temperature dependence of solubility can be critical for applications such as recrystallization.

Conclusion and Practical Implications

For researchers and drug development professionals, this guide provides a dual benefit. Firstly, the predicted solubility table offers a practical starting point for solvent screening, saving valuable time and resources. Secondly, the detailed experimental protocol provides a reliable framework for generating high-quality, in-house solubility data. This information is indispensable for optimizing reaction conditions, developing effective purification strategies, and preparing formulations, ultimately accelerating the research and development process.

References

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]

  • ResearchGate. (2012, October 8). What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis?. Retrieved from [Link]

  • LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

  • CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). JP2009062342A - Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound.
  • YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

  • Unknown. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

  • Semantic Scholar. (2020, April 17). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Retrieved from [Link]

  • SNS Courseware. (n.d.). Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • LinkedIn. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]

  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • SNS Courseware. (n.d.). II: AROMATIC AMINES. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Qualitative tests for organic functional groups | practical videos | 16–18 students. Retrieved from [Link]

  • YouTube. (2023, January 13). Solubility of Organic Compounds. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • YouTube. (2021, February 12). 4: Predicting the solubility of organic molecules. Retrieved from [Link]

  • Reddit. (2023, July 28). Fatty acid (n-alkanoic) standards won't dissolve…. Retrieved from [Link]

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An In-Depth Technical Guide to Methyl 3,4-diamino-5-nitrobenzoate: Physicochemical Properties and Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diamino-5-nitrobenzoate is a complex aromatic compound with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring both electron-donating amino groups and an electron-withdrawing nitro group attached to a benzene ring, along with a methyl ester functional group, imparts a unique combination of reactivity and potential for further chemical modification. This guide provides a comprehensive overview of the available technical information regarding its physicochemical properties, with a primary focus on its melting point and stability. Understanding these parameters is critical for its handling, storage, and application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for its identification, purification, and formulation. For this compound, the available data is summarized below.

PropertyValueSource
CAS Number 54226-23-2N/A
Molecular Formula C₈H₉N₃O₄N/A
Molecular Weight 211.18 g/mol N/A
Melting Point Data not available in public sourcesN/A

Note on Melting Point: Despite a thorough search of available chemical databases and scientific literature, a specific, experimentally determined melting point for this compound has not been reported. The absence of this data suggests that the compound may be novel, not extensively characterized, or that such data exists in proprietary databases. Researchers working with this compound are advised to perform their own melting point determination as part of its initial characterization.

Stability and Handling

The stability of a chemical compound is a critical factor that influences its shelf-life, storage conditions, and compatibility with other reagents. While specific stability studies on this compound are not publicly available, an analysis of its structural features can provide insights into its likely stability profile.

The presence of both amino and nitro groups on the aromatic ring can influence its electronic and chemical properties. Amino groups are known to be susceptible to oxidation, and the nitro group can be reduced. The overall stability will depend on the interplay of these functional groups.

General Storage Recommendations:

Based on the general handling procedures for aromatic nitro and amino compounds, the following storage conditions are recommended:

  • Storage Temperature: Store in a cool, dry place.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the amino groups.

  • Light: Protect from light, as aromatic nitro compounds can be light-sensitive.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section provides a general framework for key experiments that should be conducted to determine its core physicochemical properties and stability.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Methodology:

  • Sample Preparation: Ensure the sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent and dry it under vacuum.

  • Apparatus: Use a calibrated melting point apparatus.

  • Procedure:

    • Load a small amount of the finely powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Stability Assessment Workflow

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

A forced degradation study is recommended to identify potential degradation pathways and to determine the intrinsic stability of the molecule.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the sample solution with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., in a calibrated oven).

    • Photostability: Expose the solid sample and a solution of the sample to UV and visible light.

  • Analysis:

    • At specified time points, withdraw aliquots from the stressed samples.

    • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Quantify the amount of the parent compound remaining and identify any major degradation products.

Caption: A generalized workflow for assessing the stability of this compound.

Conclusion

References

As of the last update, no specific scientific publications detailing the melting point or stability of this compound (CAS 54226-23-2) were identified in the searched databases. Researchers are encouraged to consult chemical supplier safety data sheets (SDS) for basic handling information and to perform the characterization experiments outlined in this guide.

Unable to Fulfill Request: Invalid Chemical Identifier Provided

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

We are unable to provide an in-depth technical guide on the properties and hazards for the substance identified as CAS number 54226-23-2 . Our comprehensive search of authoritative chemical databases and scientific literature has found no valid, publicly documented chemical substance associated with this specific CAS Registry Number.

A single chemical supplier website lists the name "Methyl 3,4-diamino-5-nitrobenzoate" in proximity to this CAS number; however, this association could not be verified in official, authoritative chemical registration databases and is likely an error. The majority of search results for "54226-23-2" or variants thereof are entirely unrelated to chemical compounds.

  • No Official Registration: The identifier does not correspond to a registered substance in the Chemical Abstracts Service (CAS) registry, PubChem, or other major chemical information systems.

  • Potential for Error: The provided number may be a typographical error, an internal tracking number specific to an organization, or an identifier that has been withdrawn or is otherwise invalid.

Scientific Integrity and Trustworthiness:

In keeping with our commitment to scientific integrity, we cannot generate a technical guide based on unverified or nonexistent data. The core of our mission is to provide accurate, reliable, and actionable information to the scientific community. Proceeding with the request would violate this principle and could lead to the dissemination of dangerously incorrect information.

We recommend verifying the CAS number from a primary, trusted source. Should a corrected and valid CAS number be provided, we would be pleased to generate the requested in-depth technical guide.

The Strategic deployment of Methyl 3,4-diamino-5-nitrobenzoate in the Discovery of Novel Bioactive Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Potential of a Multifunctional Building Block

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that can be readily elaborated into diverse and biologically relevant structures is of paramount importance. Among the myriad of starting materials, highly functionalized aromatic compounds serve as privileged platforms. This guide focuses on one such molecule: Methyl 3,4-diamino-5-nitrobenzoate . Its unique arrangement of a vicinal diamine, an electron-withdrawing nitro group, and a versatile methyl ester on a benzene ring makes it a powerhouse for generating a multitude of heterocyclic systems. This document is intended for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of the synthesis, reactivity, and strategic application of this core building block in the generation of novel benzimidazoles, quinoxalines, and other heterocycles with significant therapeutic potential.

Synthesis and Characterization of the Core Synthon: A Proposed Pathway

A direct, peer-reviewed synthesis protocol for this compound is not prominently available in the literature, which itself presents an opportunity for methodological development. However, based on established transformations of analogous compounds, a reliable multi-step synthetic route can be proposed. The causality behind this proposed pathway lies in the strategic introduction and manipulation of functional groups, leveraging their directing effects and differential reactivity.

Proposed Synthetic Workflow

The most logical approach begins with a commercially available, appropriately substituted nitrobenzoic acid, followed by a sequence of nitration, selective reduction, and esterification.

Synthetic_Pathway start Methyl 3-amino-4-chlorobenzoate step1 Nitration (HNO3/H2SO4) start->step1 Electrophilic Aromatic Substitution intermediate1 Methyl 3-amino-4-chloro-5-nitrobenzoate step1->intermediate1 step2 Nucleophilic Aromatic Substitution (Aqueous Ammonia, Heat, Pressure) intermediate1->step2 Amination target This compound step2->target

A proposed synthetic route to the target compound.

Rationale for Experimental Choices:

  • Starting Material Selection: Methyl 3-amino-4-chlorobenzoate is a viable starting point. The existing amino group activates the ring towards electrophilic substitution, while its directing effect, combined with that of the chloro and ester groups, favors nitration at the 5-position.

  • Nitration (Step 1): The use of a standard nitrating mixture (concentrated nitric and sulfuric acid) is a well-established method for the nitration of aromatic rings.[1][2][3] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution on the moderately activated ring. The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic reaction and minimize side-product formation.

  • Nucleophilic Aromatic Substitution (Step 2): The final step involves the conversion of the chloro group to an amino group. This is a nucleophilic aromatic substitution reaction. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack by ammonia. This reaction often requires elevated temperature and pressure to proceed at a reasonable rate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 3-amino-4-chloro-5-nitrobenzoate

  • To a stirred solution of methyl 3-amino-4-chlorobenzoate (1.0 eq) in concentrated sulfuric acid (5 vol), cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or methanol.

Step 2: Synthesis of this compound

  • Place methyl 3-amino-4-chloro-5-nitrobenzoate (1.0 eq) and a concentrated aqueous solution of ammonia (e.g., 28-30%, 10-15 vol) in a sealed pressure vessel.

  • Heat the vessel to 120-140 °C for 12-24 hours. The internal pressure will increase significantly; ensure the vessel is rated for such conditions.

  • After cooling to room temperature, carefully vent the vessel.

  • Filter the solid product, wash with water, and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate).

Self-Validation and Safety: Each step must be monitored by TLC to ensure complete conversion of the starting material. The structures of the intermediate and final product should be rigorously confirmed by spectroscopic methods. Caution: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Reactions in sealed vessels at high temperatures and pressures should only be performed by trained personnel with appropriate safety equipment.

Characterization
Spectroscopic Data (Predicted)
¹H NMR Two distinct singlets in the aromatic region (likely between 7.0-8.5 ppm) corresponding to the two non-equivalent aromatic protons. A singlet for the methyl ester protons (around 3.9 ppm). Broad singlets for the two non-equivalent amino groups (NH₂).
¹³C NMR Six distinct signals for the aromatic carbons, a signal for the carbonyl carbon of the ester (around 165 ppm), and a signal for the methyl carbon of the ester (around 52 ppm). The positions of the aromatic carbons will be influenced by the electronic effects of the three different substituents.
IR (cm⁻¹) Characteristic N-H stretching bands for the amino groups (around 3300-3500 cm⁻¹). A strong C=O stretching band for the ester (around 1720 cm⁻¹). Strong asymmetric and symmetric stretching bands for the nitro group (around 1530 and 1350 cm⁻¹).
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z = 212.06.

Reactivity and Application in Heterocycle Synthesis

The true value of this compound lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. The vicinal diamines are the key reactive sites for these transformations.

Synthesis of Substituted Benzimidazoles

The reaction of o-phenylenediamines with aldehydes or carboxylic acids (and their derivatives) is a fundamental method for the synthesis of benzimidazoles.[4] This reaction, when applied to our target molecule, leads to the formation of methyl 6-nitro-1H-benzo[d]imidazole-5-carboxylate derivatives.

Benzimidazole_Synthesis reagents This compound + R-CHO (Aldehyde) product Methyl 2-substituted-6-nitro-1H-benzo[d]imidazole-5-carboxylate reagents->product Cyclocondensation (e.g., Na2S2O5 or oxidative conditions)

General scheme for benzimidazole synthesis.

Mechanism and Causality:

The reaction with an aldehyde typically proceeds through the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring.

  • Schiff Base Formation: One of the amino groups (likely the one at position 4, which is less sterically hindered) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Dehydration leads to the formation of an imine (Schiff base).

  • Intramolecular Cyclization: The second amino group then attacks the imine carbon, forming a five-membered dihydro-benzimidazole intermediate.

  • Aromatization: This intermediate is not aromatic and is typically oxidized to the stable benzimidazole. This can occur via air oxidation, especially at elevated temperatures, or by the addition of a mild oxidizing agent. In some protocols, reagents like sodium metabisulfite are used, which can facilitate both the condensation and the final aromatization step.[5]

Protocol: Synthesis of Methyl 2-phenyl-6-nitro-1H-benzo[d]imidazole-5-carboxylate

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol or acetic acid.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., sodium metabisulfite, 1.2 eq).

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. If a solid precipitates, filter and wash with cold ethanol.

  • If no solid forms, reduce the solvent volume under reduced pressure and precipitate the product by adding water.

  • Purify the crude product by recrystallization from a suitable solvent.

The resulting nitro-substituted benzimidazoles are of significant interest in medicinal chemistry, with many reported to have antimicrobial and anticancer activities.[2][6]

Synthesis of Substituted Quinoxalines

Quinoxalines are another class of privileged heterocycles readily accessible from o-phenylenediamines. The condensation with a 1,2-dicarbonyl compound is the most direct route.[7]

Quinoxaline_Synthesis reagents This compound + R-CO-CO-R' (1,2-Dicarbonyl) product Methyl 2,3-disubstituted-7-nitroquinoxaline-6-carboxylate reagents->product Condensation (Acid or base catalysis)

General scheme for quinoxaline synthesis.

Mechanism and Causality:

This reaction is a double condensation. Each amino group of the diamine reacts with one of the carbonyl groups of the 1,2-dicarbonyl compound.

  • First Condensation: One amino group attacks a carbonyl, and subsequent dehydration forms an enamine-imine intermediate.

  • Second Condensation (Cyclization): The second amino group attacks the remaining carbonyl group, leading to a dihydroquinoxaline intermediate.

  • Aromatization: This intermediate readily loses a molecule of water to form the stable, aromatic quinoxaline ring. The reaction is often catalyzed by a small amount of acid (like acetic acid) to protonate the carbonyls, making them more electrophilic.

Protocol: Synthesis of Methyl 2,3-dimethyl-7-nitroquinoxaline-6-carboxylate

  • Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add biacetyl (2,3-butanedione) (1.0 eq) to the solution.

  • Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by TLC.

  • After cooling, the product often crystallizes directly from the reaction mixture.

  • Filter the product, wash with a small amount of cold ethanol, and dry.

Quinoxaline derivatives are known to possess a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[8][9] The presence of the nitro group on the benzoid ring can significantly influence the biological profile of these molecules.

The Role of Substituents in Modulating Biological Activity

The specific functional groups on the this compound scaffold are not merely handles for synthesis; they are critical determinants of the physicochemical and biological properties of the resulting heterocycles.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro group can be crucial for biological activity. It can participate in hydrogen bonding and may be involved in the mechanism of action of certain antimicrobial and anticancer agents.[10] In some cases, the nitro group can be reduced in vivo to reactive intermediates that contribute to cytotoxicity against cancer cells or pathogens.

  • The Methyl Ester: This group provides a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide variety of amides, esters, or other functional groups. This allows for the fine-tuning of properties like solubility, cell permeability, and target binding affinity.

  • The Heterocyclic Core: The benzimidazole or quinoxaline scaffold itself acts as a rigid framework that presents the substituents in a defined spatial orientation for interaction with biological targets like enzymes or DNA.

Table of Reported Biological Activities for Related Heterocycles

While specific data for derivatives of our title compound is sparse, the following table summarizes the activities of structurally related nitro-substituted benzimidazoles and quinoxalines, demonstrating the potential of this chemical space.

Heterocyclic Core Substituents Reported Biological Activity Reference
NitrobenzimidazoleVarious aryl and alkyl groupsPotent antibacterial and antifungal activity[2][6]
NitrobenzimidazoleN-substituted derivativesAntimicrobial and anticancer activity[5]
QuinoxalineAminoalcohol-basedAnticancer, anti-inflammatory, and analgesic[9]
QuinoxalineVariousBroad-spectrum anticancer activity[8]

Future Perspectives and Conclusion

This compound represents a strategic and underutilized starting material for the generation of diverse heterocyclic libraries. The synthetic pathways to key benzimidazole and quinoxaline scaffolds are robust and high-yielding. The inherent functionality of the molecule—the vicinal diamines for cyclization, the nitro group for potential bioactivity, and the ester for subsequent derivatization—provides a rich platform for medicinal chemistry exploration.

Future work should focus on the systematic exploration of the reactivity of this synthon with a wider range of reagents, including isothiocyanates, β-ketoesters, and other bifunctional electrophiles, to access novel heterocyclic systems. The biological evaluation of the resulting compound libraries will undoubtedly yield new leads in the ongoing search for potent and selective therapeutic agents. This guide serves as a foundational document to inspire and enable such discovery efforts.

References

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Methodological & Application

Application Notes and Protocols: Cyclization Reactions of Methyl 3,4-diamino-5-nitrobenzoate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Building Block, Methyl 3,4-diamino-5-nitrobenzoate

This compound is a highly functionalized aromatic compound that serves as a valuable precursor in the synthesis of a diverse range of heterocyclic scaffolds. Its ortho-diamine functionality, coupled with the electron-withdrawing nitro group and the methyl ester, provides a unique platform for constructing benzimidazoles and quinoxalines. These heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds, including antimicrobial, anticancer, and antihypertensive agents.[1][2] This guide provides detailed application notes and protocols for the cyclization of this compound into these important heterocyclic cores, with a focus on the underlying chemical principles and practical experimental considerations.

I. Synthesis of Substituted Benzimidazole-6-carboxylates

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a cornerstone of benzimidazole synthesis.[3] In the case of this compound, this cyclization leads to the formation of methyl 6-nitro-1H-benzimidazole-5-carboxylate derivatives, which are valuable intermediates in the development of pharmacologically active molecules.[4]

A. Mechanistic Insights: The Phillips Condensation

The condensation of an o-phenylenediamine with a carboxylic acid, known as the Phillips condensation, typically proceeds under acidic conditions. The reaction involves the initial formation of an amide bond between one of the amino groups and the carboxylic acid, followed by a dehydrative cyclization to form the imidazole ring. The presence of the nitro group on the benzene ring of this compound can influence the reactivity of the amino groups, making the optimization of reaction conditions crucial for achieving high yields.

B. Protocol 1: Synthesis of Methyl 6-nitro-1H-benzimidazole-5-carboxylate via Reaction with Formic Acid

This protocol outlines the synthesis of the parent benzimidazole derivative using formic acid.

Materials:

  • This compound

  • Formic acid (88%)

  • Hydrochloric acid (4 M)

  • Methanol

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in formic acid (10-15 mL per gram of diamine).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it into ice-water.

  • Precipitation and Filtration: Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the product. Filter the resulting solid, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Expert Insights:

  • The use of a slight excess of formic acid can help drive the reaction to completion.

  • Careful neutralization is important to ensure complete precipitation of the product.

  • For colored impurities, a hot filtration with activated carbon during recrystallization can be beneficial.

C. Protocol 2: Synthesis of 2-Substituted-6-nitro-1H-benzimidazole-5-carboxylates from Aldehydes

This protocol describes the synthesis of 2-substituted benzimidazoles using various aldehydes. A common method involves the use of an oxidizing agent to facilitate the cyclization.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (oxidizing agent)

  • Dimethylformamide (DMF) or Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aldehyde (1.0 eq) in DMF or ethanol.[5]

  • Addition of Oxidant: Add sodium metabisulfite (1.5-2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water to precipitate the product.[6]

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).[6]

Data Presentation: Representative Examples of 2-Substituted Benzimidazoles

R-group of AldehydeProduct NameTypical Yield (%)Reference
HMethyl 6-nitro-1H-benzimidazole-5-carboxylate85-95Inferred
4-Cl-C₆H₄Methyl 2-(4-chlorophenyl)-6-nitro-1H-benzimidazole-5-carboxylate70-85
4-OCH₃-C₆H₄Methyl 2-(4-methoxyphenyl)-6-nitro-1H-benzimidazole-5-carboxylate75-90
4-NO₂-C₆H₄Methyl 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole-5-carboxylate70-80[5]

II. Synthesis of Substituted Quinoxaline-6-carboxylates

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A. Mechanistic Insights: The Beirut Reaction

The reaction of an o-phenylenediamine with an α-dicarbonyl compound to form a quinoxaline is a well-established and efficient transformation. The reaction proceeds through a two-step condensation-cyclization mechanism, forming the stable pyrazine ring.

B. Protocol 3: Synthesis of Methyl 7-nitro-2,3-disubstituted-quinoxaline-6-carboxylates

This protocol details the synthesis of quinoxaline derivatives from this compound and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil).

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., Glyoxal (40% in water), Benzil) (1.0 eq)

  • Ethanol or Acetic Acid

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or a mixture of ethanol and acetic acid.

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1.0 eq) to the solution. If using glyoxal solution, it can be added dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. The reaction is often rapid and can be monitored by the formation of a precipitate.

  • Isolation: If a precipitate forms, cool the mixture and filter the solid. Wash the product with cold ethanol and then water.

  • Purification: The crude quinoxaline derivative can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Data Presentation: Representative Examples of Quinoxaline Derivatives

1,2-Dicarbonyl CompoundProduct NameTypical Yield (%)Reference
GlyoxalMethyl 7-nitroquinoxaline-6-carboxylate80-90Inferred
BenzilMethyl 7-nitro-2,3-diphenylquinoxaline-6-carboxylate90-98Inferred
2,3-ButanedioneMethyl 2,3-dimethyl-7-nitroquinoxaline-6-carboxylate85-95Inferred

Visualizations

Experimental Workflow for Benzimidazole Synthesis

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up & Purification A Dissolve Methyl 3,4-diamino- 5-nitrobenzoate & Aldehyde B Add Oxidizing Agent (e.g., Na2S2O5) A->B Add Reagents C Heat to Reflux (4-8 hours) B->C Initiate Reaction D Precipitate in Ice-Water C->D Cool and Quench E Filter and Wash Solid D->E Isolate Crude Product F Recrystallize E->F Purify Product

Caption: Workflow for 2-Substituted Benzimidazole Synthesis.

Reaction Mechanism for Quinoxaline Formation

G This compound This compound Intermediate Dihydropyrazine Intermediate This compound->Intermediate + 1,2-Dicarbonyl (Condensation) 1,2-Dicarbonyl 1,2-Dicarbonyl Quinoxaline Product Methyl 7-nitro-2,3-disubstituted- quinoxaline-6-carboxylate Intermediate->Quinoxaline Product - 2 H2O (Aromatization)

Caption: Mechanism of Quinoxaline Synthesis.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile starting material for the synthesis of biologically relevant benzimidazole and quinoxaline derivatives. The protocols outlined in this guide provide robust and reproducible methods for accessing these heterocyclic cores. The presence of the nitro group and the methyl ester functionality in the final products offers further opportunities for chemical modification, allowing for the generation of extensive compound libraries for drug discovery programs. Future work in this area could focus on the development of more sustainable, one-pot, and multicomponent reaction strategies to further enhance the efficiency of these important transformations.

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  • New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography of Methyl 3,4-diamino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3,4-diamino-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this compound. Here, we will address common challenges and provide robust protocols to ensure the successful isolation of your target molecule.

Understanding the Molecule: Key Properties and Challenges

This compound is a highly polar aromatic compound. The presence of two basic amino groups and a strongly electron-withdrawing nitro group dictates its chromatographic behavior. The primary challenges in its purification by column chromatography include:

  • High Polarity: Requiring a highly polar mobile phase for elution from standard stationary phases.

  • Interaction with Silica Gel: The basic amino groups can strongly interact with the acidic silanol groups of silica gel, leading to peak tailing, irreversible adsorption, and potential sample degradation.

  • Solubility: While soluble in polar organic solvents, its solubility in less polar solvents used for column loading can be limited.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

For routine purifications, silica gel (60 Å, 230-400 mesh) is a common choice. However, due to the basic nature of the amino groups, it is often necessary to deactivate the silica gel to prevent the issues mentioned above. Alternatively, neutral alumina can be a suitable stationary phase. For challenging separations requiring higher inertness, amine-functionalized silica can be employed.[1]

Q2: How can I deactivate silica gel for this purification?

To minimize the interaction of the basic amino groups with acidic silanol groups, you can add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%).[1] This will neutralize the acidic sites on the silica gel surface.

Q3: What is a good starting mobile phase for this compound?

Given the high polarity of this compound, a relatively polar mobile phase system will be required. A good starting point for TLC analysis and column chromatography is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol.

A common starting solvent system to explore would be in the range of:

  • Hexane:Ethyl Acetate (1:1 to 1:4 v/v)

  • DCM:Methanol (98:2 to 90:10 v/v)

Q4: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

Streaking on a TLC plate is a strong indication of interaction between your compound and the stationary phase, which is common for aromatic amines on silica gel. To resolve this, add 0.5-1% triethylamine or a few drops of aqueous ammonia to your TLC developing solvent. If the streaking is eliminated and you see a well-defined spot, you should use the same modifier in your column chromatography mobile phase.

Q5: The compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

This suggests that your compound is irreversibly adsorbed onto the stationary phase, likely due to strong acid-base interactions with silica gel. If you have not already, add a basic modifier like triethylamine to your eluent. If this doesn't work, you may need to switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation/Co-elution of Impurities - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.- Use a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.- Ensure the sample load is not more than 1-5% of the total weight of the stationary phase.
Significant Peak Tailing - Strong interaction of the amine functional groups with acidic silica gel.- Add a basic modifier (0.1-1% triethylamine or ammonia) to the mobile phase.[1]- Use a less acidic stationary phase like neutral alumina.- Consider using an amine-functionalized silica column.[1]
Compound Degradation on the Column - The acidic nature of silica gel can catalyze the degradation of sensitive compounds.- Deactivate the silica gel with a base as described above.- Minimize the time the compound spends on the column by using a slightly more polar mobile phase to speed up elution.
Low Recovery of the Product - Irreversible adsorption to the stationary phase.- The compound is too polar and has not eluted yet.- Add a basic modifier to the eluent.- If using a gradient, ensure the final mobile phase is polar enough to elute all compounds (e.g., 10-20% methanol in DCM).- After the main fractions are collected, flush the column with a highly polar solvent (e.g., 50% methanol in DCM) to check for any remaining compound.
Product Crystallizes on the Column - The compound has low solubility in the mobile phase.- Choose a mobile phase in which your compound is more soluble.- Load the sample dissolved in a minimum amount of a strong solvent (like DCM or ethyl acetate) and then begin elution with the less polar mobile phase.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the purification of this compound using silica gel column chromatography.

1. Thin Layer Chromatography (TLC) Analysis:

  • Prepare a stock solution of your crude product in a suitable solvent (e.g., ethyl acetate or a mixture of DCM and methanol).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems to find the optimal mobile phase. A good system will give your target compound an Rf value of approximately 0.2-0.3.

    • Initial systems to try: Hexane:Ethyl Acetate (1:2), DCM:Methanol (95:5).

    • If streaking occurs, add 1% triethylamine to the mobile phase.

2. Column Preparation:

  • Select a glass column of an appropriate size (a good rule of thumb is a stationary phase weight of 20-100 times the weight of your crude sample).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of a solvent that will be used in your mobile phase (e.g., DCM or ethyl acetate).

  • Carefully apply the sample solution to the top of the column.

  • Allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand.

  • Carefully add a small amount of the initial mobile phase to wash the sides of the column and allow it to adsorb.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen mobile phase.

  • If using a gradient, start with the less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain your pure product.

  • Remove the solvent using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Visualization of the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_troubleshooting Troubleshooting TLC TLC Analysis to Determine Mobile Phase Column_Prep Column Packing and Equilibration TLC->Column_Prep Streaking Streaking on TLC? TLC->Streaking Sample_Load Sample Loading Column_Prep->Sample_Load Elution Elution and Fraction Collection Sample_Load->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Isolation Combine Pure Fractions and Evaporate Solvent Fraction_Analysis->Isolation Add_Base Add Base (e.g., TEA) to Mobile Phase Streaking->Add_Base Yes Add_Base->TLC Re-run TLC

Caption: A flowchart illustrating the key steps and decision points in the column chromatography purification of this compound.

References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3,4-diamino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of Methyl 3,4-diamino-5-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents several challenges, primarily centered around the selective reduction of a dinitro precursor. This guide offers a systematic approach to navigate these complexities, ensuring a reproducible and high-yielding process.

Recommended Synthetic Pathway

The most common and reliable route to this compound begins with the dinitration of methyl benzoate, followed by a two-step selective reduction.

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Methyl Benzoate"]; B [label="Methyl 3,5-dinitrobenzoate"]; C [label="Methyl 3-amino-5-nitrobenzoate"]; D [label="this compound"];

A -> B [label="Nitration\n(HNO3, H2SO4)"]; B -> C [label="Selective Reduction\n(e.g., Na2S)"]; C -> D [label="Reduction\n(e.g., SnCl2/HCl)"]; }

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield in the Dinitration of Methyl Benzoate

Q: My nitration of methyl benzoate primarily yields methyl 3-nitrobenzoate with only a small amount of the desired 3,5-dinitro product. How can I increase the yield of the dinitrated compound?

A: This is a common issue stemming from insufficient reaction severity. The second nitration is significantly slower than the first due to the deactivating effect of the first nitro group and the ester functionality.[1] To favor dinitration, consider the following adjustments:

  • Increase Reaction Temperature: While the initial nitration is often performed at low temperatures (0-10 °C) to control selectivity, driving the reaction to the dinitro product may require a higher temperature.[1] Monitor the reaction carefully, as higher temperatures can also lead to the formation of unwanted byproducts.

  • Use a Stronger Nitrating Agent: Employing fuming nitric acid in place of concentrated nitric acid can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, thus promoting the second nitration.

  • Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the slower second nitration to occur. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Optimize Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion. Ensure a sufficient excess of sulfuric acid is present.

Issue 2: Poor Selectivity in the Reduction of Methyl 3,5-dinitrobenzoate

Q: During the reduction of methyl 3,5-dinitrobenzoate, I am getting a mixture of the desired methyl 3-amino-5-nitrobenzoate, the fully reduced methyl 3,5-diaminobenzoate, and unreacted starting material. How can I improve the selectivity for the mono-reduced product?

A: Achieving selective reduction of one nitro group in the presence of another is a significant challenge. The key is to use a mild reducing agent and carefully control the reaction conditions. The Zinin reduction, using sodium sulfide or polysulfide, is a classic and effective method for this transformation.[2]

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Sodium Sulfide (Na₂S): This is the preferred reagent for selective mono-reduction of dinitroaromatics.[2][3] The reaction mechanism is believed to involve a stepwise reduction process where the sulfide ion acts as the reducing agent.

    • Catalytic Hydrogenation: While effective for complete reduction, achieving selectivity with catalytic hydrogenation (e.g., Pd/C, PtO₂) can be difficult and often leads to over-reduction.[4][5][6] If this method is chosen, careful optimization of catalyst loading, hydrogen pressure, and reaction time is critical.

  • Control of Stoichiometry: Use a carefully measured amount of the reducing agent. An excess of sodium sulfide will lead to the formation of the diamino product. It is recommended to start with slightly less than one equivalent of the reducing agent and monitor the reaction progress closely.

  • Temperature Control: The reduction is typically an exothermic process. Maintaining a consistent and moderate temperature is crucial for selectivity. Runaway temperatures will favor over-reduction.

  • Reaction Monitoring: Frequent monitoring by TLC is essential to determine the optimal reaction time to maximize the yield of the desired mono-amino product and minimize the formation of the diamino compound.

Issue 3: Difficult Purification of Methyl 3-amino-5-nitrobenzoate

Q: I am struggling to separate the desired methyl 3-amino-5-nitrobenzoate from the starting material and the diamino byproduct. What is the best purification strategy?

A: The separation of these closely related compounds can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method for separating the desired product from the dinitro starting material and the diamino byproduct. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the components.

  • Recrystallization: If the product is obtained with a reasonable degree of purity after the work-up, recrystallization can be an effective final purification step. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be required to achieve good crystal formation.

Issue 4: Incomplete Reduction of Methyl 3-amino-5-nitrobenzoate

Q: The final reduction step to form this compound is sluggish and often incomplete. What can I do to drive this reaction to completion?

A: The reduction of the second nitro group, now on an aminonitroaromatic ring, can sometimes be slower than anticipated.

  • Choice of Reducing Agent: For the complete reduction of the remaining nitro group, a stronger reducing system is generally required compared to the selective reduction step. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a reliable and widely used method for the reduction of aromatic nitro groups to amines.[7]

  • Reaction Conditions:

    • Acid Concentration: Ensure a sufficient concentration of HCl is used, as it is a reactant in the reduction mechanism.

    • Temperature: Gentle heating may be necessary to increase the reaction rate. However, be cautious of potential side reactions at elevated temperatures.

    • Stirring: Vigorous stirring is important, especially in heterogeneous reactions involving metal reductants, to ensure good mixing and contact between the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Zinin reduction for selective mono-reduction?

A1: The Zinin reduction utilizes sulfide, hydrosulfide, or polysulfide ions as the reducing agent.[2] While the exact mechanism is complex and still under investigation, it is believed to proceed through a series of single-electron transfers from the sulfide species to the nitro group. The selectivity is thought to arise from the controlled reducing power of the sulfide reagent and the electronic effects of the substituents on the aromatic ring. The presence of one electron-withdrawing nitro group deactivates the ring, making the second reduction less favorable under controlled conditions.

Q2: Can I start the synthesis from 3,5-dinitrobenzoic acid instead of methyl benzoate?

A2: Yes, this is a viable alternative. You would first need to perform an esterification of 3,5-dinitrobenzoic acid to obtain methyl 3,5-dinitrobenzoate.[8] This can be achieved using a standard Fischer esterification with methanol and a catalytic amount of a strong acid like sulfuric acid. The subsequent selective reduction and final reduction steps would then be the same as outlined above.

graph "Alternative_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="3,5-Dinitrobenzoic Acid"]; B [label="Methyl 3,5-dinitrobenzoate"]; C [label="Methyl 3-amino-5-nitrobenzoate"]; D [label="this compound"];

A -> B [label="Esterification\n(Methanol, H2SO4)"]; B -> C [label="Selective Reduction\n(e.g., Na2S)"]; C -> D [label="Reduction\n(e.g., SnCl2/HCl)"]; }

Caption: Alternative synthetic route starting from 3,5-dinitrobenzoic acid.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: The synthesis of this compound involves several hazardous materials and reactions. Adherence to strict safety protocols is paramount.

  • Nitroaromatic Compounds: These compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction.

  • Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. It should be prepared and handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.

  • Exothermic Reactions: Both the nitration and reduction steps are exothermic. Proper temperature control using ice baths and controlled addition of reagents is crucial to prevent runaway reactions.

  • Flammable Solvents: Many of the solvents used (e.g., ethanol, ethyl acetate, hexane) are flammable. Ensure they are used away from ignition sources.

Q4: How can I monitor the progress of the reactions effectively?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step in this synthesis.

  • Developing a TLC System: A good starting point for a solvent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation of the starting material, intermediate(s), and product.

  • Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with a potassium permanganate solution can be helpful for visualizing compounds that are not UV-active.

Q5: What are the expected yields for each step of the synthesis?

A5: The yields can vary depending on the scale of the reaction and the optimization of the conditions. However, as a general guideline:

Reaction StepTypical Yield Range
Dinitration of Methyl Benzoate60-80%
Selective Reduction50-70%
Final Reduction70-90%

It is important to note that these are approximate values, and careful optimization can lead to higher yields.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-dinitrobenzoate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (4 equivalents) to 0 °C in an ice-salt bath.

  • Slowly add methyl benzoate (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (2.5 equivalents) and concentrated sulfuric acid (2.5 equivalents) by slowly adding the sulfuric acid to the nitric acid in a separate flask cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of methyl benzoate in sulfuric acid, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure methyl 3,5-dinitrobenzoate.

Protocol 2: Selective Reduction to Methyl 3-amino-5-nitrobenzoate

  • Dissolve methyl 3,5-dinitrobenzoate (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate (0.9 equivalents) in water.

  • Slowly add the sodium sulfide solution to the ethanolic solution of the dinitro compound.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • Once the starting material is consumed and the desired product is maximized (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 3: Reduction to this compound

  • Dissolve methyl 3-amino-5-nitrobenzoate (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (3-4 equivalents) portion-wise to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

References

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481.
  • Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • American Chemical Society. (2021).
  • National Center for Biotechnology Information. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41857–41864.
  • ResearchGate. (2025).
  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • University of Mississippi eGrove. (2019).
  • BenchChem. (n.d.). Challenges in the selective reduction of the nitro group.
  • MDPI. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst.
  • ResearchGate. (2025).
  • Google Patents. (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2007). Hydrogenation on palladium-containing granulated catalysts - 3.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2014).
  • Google Patents. (n.d.). Reduction method of aromatic nitro-compound for replacing sodium sulfide.
  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • University of Glasgow Theses. (2005).
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
  • Quora. (2015).
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • SIOC Journals. (n.d.).
  • Google Patents. (1964).
  • Oriental Journal of Chemistry. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review), 36(5), 785-795.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2024).
  • ChemEurope.com. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Methyl 3,4-diamino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

Methyl 3,4-diamino-5-nitrobenzoate is a highly functionalized aromatic compound, serving as a pivotal intermediate in the synthesis of various high-value molecules, including pharmaceuticals and advanced materials. The precise arrangement of its amino, nitro, and ester functional groups makes it susceptible to the formation of regioisomers, residual starting materials, and degradation products during synthesis and storage. Consequently, rigorous and accurate purity assessment is not merely a quality control checkpoint but a fundamental necessity to ensure the safety, efficacy, and reproducibility of the final products.

This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. We will delve into the causality behind methodological choices, provide field-proven experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs.

Strategic Overview of Analytical Methodologies

A comprehensive purity assessment requires a multi-faceted approach. No single technique can elucidate all potential impurities. The primary analytical strategies involve a combination of a high-resolution separation technique for quantification and spectroscopic methods for structural confirmation and identification of unknown impurities.

The most common techniques for analyzing aromatic amines and nitro compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] These are often complemented by Mass Spectrometry (MS) for impurity identification and Nuclear Magnetic Resonance (NMR) for absolute purity determination and structural verification.[2][3] Thermal methods like Differential Scanning Calorimetry (DSC) can also provide valuable information on overall purity.[4]

In-Depth Comparison of Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and impurity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[5] For a molecule like this compound, which is non-volatile and possesses good UV absorbance, HPLC is the premier choice for quantitative analysis.

Scientific Rationale: The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[6] For this analyte, Reversed-Phase HPLC (RP-HPLC) is ideal. The nonpolar stationary phase (typically C18) retains the moderately polar analyte, while a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) elutes it. The separation of structurally similar impurities, such as isomers, is achieved by optimizing the mobile phase composition and gradient.

Key Strengths:

  • High Specificity: Excellent at separating regioisomers (e.g., Methyl 2,3-diamino-5-nitrobenzoate) and related substances.

  • High Sensitivity: UV detection allows for the quantification of impurities at levels below 0.05%.

  • Robust Quantification: Provides accurate and reproducible area percent purity values.

Limitations:

  • Impurity Identification: A standard UV detector does not provide structural information about unknown peaks.

  • Non-UV Active Impurities: Will not detect impurities that lack a chromophore.

Detailed Experimental Protocol: RP-HPLC for Purity Determination

  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

  • System Suitability Test (SST): Before sample analysis, perform a system suitability test as mandated by guidelines like USP <621> to ensure the chromatographic system is performing adequately.[7]

    • Prepare a solution containing the analyte and a known, closely eluting impurity.

    • Inject this solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area ≤ 2.0%; Resolution between the main peak and the impurity peak ≥ 2.0; Tailing factor for the main peak ≤ 1.5.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Run (Gradient Elution):

    • Time (min) | % Mobile Phase B

      • 0.0 | 20

      • 20.0 | 80

      • 25.0 | 80

      • 25.1 | 20

      • 30.0 | 20

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any impurity exceeding 0.10%.

Gas Chromatography (GC)

GC is a powerful separation technique, but its application to this compound requires careful consideration. The compound has amino groups and a nitro group, which can make it thermally labile.[8]

Scientific Rationale: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[9] The key challenge is that high temperatures in the injector port can cause degradation of nitroaromatic compounds.[8] Therefore, a cool on-column or split/splitless injection with an optimized temperature program is necessary.

Key Strengths:

  • Excellent for Volatile Impurities: Unmatched in its ability to detect and quantify residual solvents.

  • High Efficiency: Capillary columns provide very high separation efficiency.

Limitations:

  • Thermal Lability: Risk of on-column degradation of the main analyte, leading to inaccurate purity results.

  • Derivatization Often Needed: Polar amino groups can cause peak tailing; derivatization might be required, adding complexity.[1]

  • Not Ideal for Non-Volatile Impurities: Will not detect involatile salts or degradation products.

Detailed Experimental Protocol: GC for Residual Solvent Analysis

  • System Preparation:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector: Split/Splitless, 200 °C.

    • Detector: Flame Ionization Detector (FID), 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

  • Sample Preparation (Headspace GC):

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide).

    • Seal the vial.

    • Equilibrate the vial at 80 °C for 15 minutes before injection.

  • Data Analysis:

    • Identify and quantify residual solvents by comparing retention times and peak areas against a calibrated solvent standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the same compound.[10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11]

Scientific Rationale: By adding a known amount of a highly pure, stable internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integrals of specific, non-overlapping peaks from both the analyte and the standard.[12]

Key Strengths:

  • Absolute Quantification: Provides a direct measure of mass purity (w/w %).

  • Structural Information: Confirms the identity of the main component and can help identify impurities.

  • Universal Detection: Detects any soluble proton-containing species, not just those with a UV chromophore.

Limitations:

  • Lower Sensitivity: Less sensitive than chromatographic methods for trace impurity detection.

  • Peak Overlap: Signal overlap between the analyte, impurities, and the standard can complicate quantification.

  • Requires High-Purity Standard: The accuracy is highly dependent on the purity and accurate weighing of the internal standard.

Detailed Experimental Protocol: ¹H qNMR for Absolute Purity

  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): Maleic Anhydride (highly pure, stable, with a simple singlet peak).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the analyte into a clean vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any peak being integrated (typically 30-60 seconds) to allow for full magnetization recovery. This is critical for accurate integration.

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, unique peak for the analyte (e.g., the methyl ester singlet) and the singlet for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • Purity_IS = Purity of the Internal Standard

Advanced and Complementary Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for impurity identification.[13] By coupling the separation power of HPLC with the detection and structural elucidation capabilities of MS, it can provide the molecular weight of unknown impurities eluting from the column.[14] This is invaluable for understanding degradation pathways and synthetic by-products.

Thermal Analysis (DSC/TGA)
  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. It is excellent for determining the content of residual solvents and water (loss on drying).[4][15]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. For highly pure crystalline substances, DSC can determine purity based on the melting point depression phenomenon.[4] It is a good orthogonal technique to confirm high purity (>99.5%).

Comparative Summary of Analytical Methods

Technique Primary Use Case Strengths Limitations Typical LOD/LOQ
HPLC-UV Quantitative purity & impurity profilingHigh resolution, specific for isomers, robustRequires chromophore, no structural IDLOD: ~0.01%, LOQ: ~0.03%
GC-FID Residual solvent analysisExcellent for volatiles, high sensitivityAnalyte may degrade, not for non-volatiles~1-10 ppm for solvents
qNMR Absolute purity determinationAbsolute quantification, structural infoLower sensitivity, peak overlap issues~0.1%
LC-MS Impurity identificationProvides molecular weight of unknownsComplex instrumentation, quantification can be challengingpg to ng level
DSC High-purity confirmation (>99%)Orthogonal to chromatography, fastOnly for pure, crystalline solids; not for specific impuritiesDetects <1-2% total impurity
TGA Water/solvent contentAccurate measure of volatilesNot specific (measures total weight loss)~0.1%

Recommended Analytical Workflow

A robust, self-validating workflow ensures comprehensive characterization of the material. The choice of methods should be guided by the stage of development and the intended use of the material.

G cluster_0 Phase 1: Initial Characterization & Purity cluster_1 Phase 2: In-depth Impurity & Solvent Analysis cluster_2 Phase 3: Final Certification A Sample Batch B ¹H NMR Spectroscopy (Identity & Preliminary Purity) A->B Confirm Structure C RP-HPLC-UV (Assay & Impurity Profile) A->C Quantify Impurities E Headspace GC-FID (Residual Solvents) A->E F TGA (Water/Volatiles) A->F G Quantitative NMR (qNMR) (Absolute Purity Assay) A->G H DSC (Confirm High Purity) A->H D LC-MS (Identify Unknowns > 0.1%) C->D Characterize Peaks I Final Purity Report (Combines all data) C->I D->I E->I F->I G->I H->I

Caption: Recommended workflow for comprehensive purity assessment.

Conclusion

The purity assessment of this compound demands a scientifically sound, multi-technique approach. While RP-HPLC stands out as the primary method for routine purity testing and impurity quantification due to its superior separating power, it must be complemented by other techniques for a complete profile. GC is indispensable for controlling volatile impurities, and LC-MS is crucial for the structural elucidation of unknown peaks identified by HPLC. For establishing a reference standard or certifying a batch with the highest level of confidence, qNMR provides an unambiguous, absolute purity value.

By understanding the strengths and limitations of each method and implementing a logical, phased workflow, researchers and developers can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream research and development efforts. The validation of these analytical procedures should be performed in accordance with established guidelines, such as ICH Q2(R1), to ensure the data is reliable and fit for its intended purpose.[16][17]

References

  • Bentham Science Publishers. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction.
  • US Pharmacopeia (USP). (2022). <621> CHROMATOGRAPHY.
  • ResearchGate. (2025). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
  • University of Strathclyde. (2017). Quantitative NMR Spectroscopy.
  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.
  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Separation Science. Confident pharmaceutical impurity profiling using high-res mass spec.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • Mestrelab Resources. What is qNMR and why is it important?.
  • LGC Limited. (2024). Are You Sure You Understand USP <621>?.
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>.
  • International Council for Harmonisation. Quality Guidelines.
  • National Center for Biotechnology Information. (2020). Recent trends in the impurity profile of pharmaceuticals.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

Sources

A Comparative Guide to the HPLC Analysis of Methyl 3,4-diamino-5-nitrobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of nitroaromatic compounds, the robust and reliable analytical assessment of Methyl 3,4-diamino-5-nitrobenzoate and its derivatives is paramount. This technical guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies, offering field-proven insights and experimental data to guide method development and selection. We will delve into the rationale behind chromatographic choices, present detailed protocols, and compare the performance of various approaches, all grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Imperative for Diaminonitrobenzoates

This compound is a key aromatic intermediate characterized by the presence of two electron-donating amino groups and one electron-withdrawing nitro group on a benzene ring, attached to a methyl ester. This unique electronic and structural arrangement makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. The presence of both amino and nitro functionalities, however, presents distinct analytical challenges, including potential for on-column degradation, peak tailing due to interaction with residual silanols, and the need to resolve structurally similar isomers and impurities.

Consequently, the development of a stability-indicating HPLC method is not merely a procedural step but a critical component of quality control, ensuring the purity, potency, and safety of the final product.[1] Such a method must be capable of separating the main analyte from its potential process-related impurities and degradation products that may arise under various stress conditions.[2]

Comparative Analysis of HPLC Methodologies

The cornerstone of a successful HPLC separation lies in the judicious selection of the stationary phase, mobile phase, and detection parameters. For a polar, ionizable compound like this compound, a reverse-phase approach is typically the most effective.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool to influence selectivity in HPLC. While the C18 (octadecylsilyl) column is the workhorse of reverse-phase chromatography, alternative chemistries can offer significant advantages for aromatic and polar compounds.

  • C18 (ODS) Columns: These columns separate analytes primarily based on hydrophobic interactions.[3] For this compound, a C18 column can provide good retention, especially when using a mobile phase with a higher aqueous content. However, the presence of the polar amino groups can sometimes lead to peak tailing due to interactions with residual silanol groups on the silica backbone.

  • Phenyl-Hexyl Columns: These columns offer a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[3][4] This secondary interaction can significantly enhance the retention and selectivity for aromatic compounds, particularly those with electron-withdrawing or electron-donating groups.[2] For nitroaromatic compounds, the use of a phenyl-hexyl column with a methanol-based mobile phase can enhance these π-π interactions, leading to improved separation of closely related isomers and impurities.[2]

Comparative Data Summary:

Stationary PhasePrimary InteractionAdvantages for DiaminonitrobenzoatesDisadvantages
C18 (ODS) HydrophobicGood general-purpose retention.Potential for peak tailing with polar amino groups.
Phenyl-Hexyl Hydrophobic & π-πEnhanced selectivity for aromatic and nitro compounds; good for resolving isomers.Mobile phase composition can significantly impact selectivity.
Mobile Phase Optimization: The Key to Resolution

The mobile phase composition, including the organic modifier, pH, and additives, plays a critical role in achieving optimal separation.

  • Organic Modifier (Acetonitrile vs. Methanol): Both acetonitrile and methanol are common organic modifiers in reverse-phase HPLC. Acetonitrile generally has a lower viscosity and provides better peak shapes for many compounds. However, for aromatic compounds on a phenyl-hexyl column, methanol can enhance π-π interactions, leading to increased retention and altered selectivity, which can be advantageous for separating complex mixtures.[2]

  • Mobile Phase pH and Buffers: The two amino groups on this compound have pKa values that make their ionization state dependent on the mobile phase pH. To ensure reproducible retention times and good peak shapes, it is crucial to use a buffered mobile phase. A pH in the acidic range (e.g., 2.5-4.5) will ensure that the amino groups are protonated, which can reduce peak tailing and improve retention on some columns. Common buffers include phosphate, acetate, and formate, with formic acid being a popular choice for its compatibility with mass spectrometry (MS) detection.

Recommended HPLC Method and Experimental Protocol

Based on the analysis of structurally similar compounds and general principles for separating aromatic amines and nitro compounds, the following method provides a robust starting point for the analysis of this compound and its derivatives.

Experimental Workflow

The development of a validated HPLC method follows a systematic workflow, as depicted in the diagram below.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Screening A->B Initial Assessment C Optimization (Gradient, pH, Temperature) B->C Refinement D Specificity (Forced Degradation) C->D Final Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H HPLC_MS_Workflow A HPLC Separation B Ionization (e.g., ESI) A->B Eluent Transfer C Mass Analysis (e.g., TOF, Quadrupole) B->C Ion Transfer D Data Interpretation (Mass Spectra) C->D Data Acquisition E Impurity Identification D->E Structural Elucidation

Sources

A Technical Guide to the Comparative Reactivity of Methyl 3,4-Diamino-5-Nitrobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substitution Patterns in Aromatic Building Blocks

In the landscape of medicinal chemistry and materials science, substituted benzene rings are fundamental scaffolds. The precise arrangement of functional groups on these rings dictates their electronic properties, steric profile, and, ultimately, their chemical reactivity. Methyl 3,4-diamino-5-nitrobenzoate is a key heterocyclic precursor, valued for the unique reactivity conferred by its specific substitution pattern. The ortho-disposition of its two amino groups is a critical structural feature that enables specific and highly valuable cyclization reactions, a capability not shared by many of its isomers.

This guide provides an in-depth comparison of the reactivity of this compound against its other isomers. We will explore the theoretical underpinnings of their reactivity, supported by experimental data, and provide actionable protocols for researchers. The objective is to furnish a clear, evidence-based understanding of why this compound is often the reagent of choice for the synthesis of complex heterocyclic systems.

The Theoretical Framework: A Tug-of-War of Electronic and Steric Effects

The reactivity of any substituted benzene derivative is a direct consequence of the interplay between its various functional groups. In the case of diamino-nitrobenzoates, we have a classic "push-pull" system.

  • Electron-Donating Groups (EDG): The two amino (-NH₂) groups are powerful activating groups. Through resonance, their lone pairs donate electron density to the aromatic π-system, particularly at the ortho and para positions.[1] This donation increases the ring's nucleophilicity and makes the amino groups themselves potent nucleophiles.

  • Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and methyl ester (-COOCH₃) groups are deactivating groups.[2][3] They pull electron density from the ring through both inductive and resonance effects, rendering the ring electron-deficient and less susceptible to electrophilic attack. These groups direct incoming electrophiles to the meta position.[3][4][5]

The net reactivity of the molecule and the nucleophilicity of its amino groups depend on the balance of these competing effects, which is dictated by the substitution pattern.

Caption: Push-pull electronic effects in this compound.

Comparative Reactivity Analysis

The most significant difference in reactivity among the isomers of methyl diamino-nitrobenzoate stems from the relative positions of the two amino groups. This positioning governs their nucleophilicity and their ability to participate in cyclization reactions.

Nucleophilicity of the Amino Groups

The nucleophilicity of an aromatic amine is directly related to the availability of the nitrogen's lone pair of electrons.

  • This compound: In this isomer, both amino groups are meta to the strongly deactivating nitro group. While they experience some deactivation, they are not in the positions of maximal electron withdrawal (ortho or para to -NO₂). The two amino groups are ortho to each other, which can lead to intramolecular hydrogen bonding, slightly modulating their reactivity. Their nucleophilicity is sufficient for reactions with a wide range of electrophiles.

  • Isomers with para-Amino/Nitro Substitution (e.g., Methyl 2,5-diamino-4-nitrobenzoate): An amino group situated para (or ortho) to a nitro group is severely deactivated. The direct resonance delocalization of the nitrogen lone pair onto the nitro group drastically reduces its nucleophilicity. Such isomers are significantly less reactive in nucleophilic reactions.

  • Isomers with meta-Diamino Arrangement (e.g., Methyl 3,5-diamino-4-nitrobenzoate): In a meta-diamine, the amino groups do not activate each other via resonance. Their individual nucleophilicity is determined by the other substituents. While they are still nucleophilic, they lack the cooperative effect seen in ortho-diamines for certain reactions.

Cyclization Reactions: The Defining Advantage of the ortho-Diamine

The premier synthetic utility of this compound lies in its capacity as an o-phenylenediamine equivalent. This structural motif is a cornerstone for the synthesis of benz-fused heterocycles.[6]

The two adjacent amino groups can react with a single molecule containing two electrophilic centers (or a single center that can be attacked twice, like a carboxylic acid) to form a new five or six-membered ring.

  • Benzimidazole Formation: Reaction with aldehydes, carboxylic acids, or their derivatives leads to the formation of benzimidazoles, a privileged scaffold in medicinal chemistry.

  • Quinoxaline Formation: Condensation with 1,2-dicarbonyl compounds yields quinoxalines.

Isomers that are not ortho-diamines, such as meta- or para-diamines, cannot undergo these crucial intramolecular cyclization reactions. This is the most critical point of differentiation. While they can undergo other reactions like acylation at both amines, they cannot form the fused heterocyclic ring systems that are often the synthetic goal.

Data Summary Table: Comparative Reactivity of Diamino-nitrobenzoate Isomers
IsomerKey Structural FeatureRelative Nucleophilicity of Amino GroupsSuitability for Benzimidazole SynthesisRationale
This compound ortho-Diamine Moderate Excellent Adjacent amino groups are ideally positioned for cyclization. Nucleophilicity is retained as they are meta to the nitro group.
Methyl 2,3-diamino-5-nitrobenzoate ortho-Diamine Low-Moderate Good Also an ortho-diamine, but one amino group is ortho to the nitro group, reducing its nucleophilicity more significantly.
Methyl 3,5-diamino-4-nitrobenzoate meta-Diamine Low Not Possible Amino groups are not adjacent. Both are severely deactivated by the para and ortho nitro group.
Methyl 2,5-diamino-4-nitrobenzoate para-Diamine Very Low Not Possible Amino groups are not adjacent. Both are severely deactivated by the ortho and para nitro group.

Experimental Protocols & Workflows

To illustrate the unique reactivity of this compound, we provide a validated protocol for a common and highly valuable transformation: the synthesis of a benzimidazole derivative.

Synthesis of Methyl 2-Aryl-5-nitro-1H-benzo[d]imidazole-6-carboxylate

This protocol describes the condensation of this compound with an aromatic aldehyde. The choice of an acid catalyst is critical; it protonates the aldehyde's carbonyl group, activating it for nucleophilic attack by the moderately basic amino groups of the diamine.

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.05 eq.) in ethanol (20 mL per gram of diamine).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the diamine spot indicates reaction completion.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The resulting benzimidazole derivative can be characterized by NMR, IR, and mass spectrometry.

Caption: Experimental workflow for benzimidazole synthesis.

Conclusion

The isomeric position of substituents on an aromatic ring is not a trivial detail; it is a decisive factor that governs chemical reactivity. While several isomers of methyl diamino-nitrobenzoate exist, This compound possesses a unique and synthetically powerful combination of features. Its ortho-diamine configuration is the critical element that enables facile cyclization to form high-value heterocyclic systems like benzimidazoles and quinoxalines.

Its isomers, which lack this adjacent amine arrangement, are incapable of these transformative reactions. Furthermore, the electronic environment of the 3,4-diamino isomer strikes a crucial balance, maintaining sufficient nucleophilicity in its amino groups for reaction, despite the presence of two deactivating groups. For researchers and drug development professionals, understanding this structure-reactivity relationship is paramount for the rational design of synthetic routes to complex molecular targets.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chegg. (2013). Solved: In this experiment, one isomer of methyl nitrobenzoate.... Retrieved from [Link]

  • University of Rostock. (n.d.). Cyclizations of Dianions. Retrieved from [Link]

  • ResearchGate. (2007). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2015). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and evaluation of methyl 3,4,5-trihydroxybenzoate and methyl 3,4,5-trihydroxybenzohydrazide as additives for natural rubber composites. Retrieved from [Link]

  • Brainly. (2023). Why is methyl m-nitrobenzoate formed in this reaction instead of the ortho or para isomers?. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]

  • IUPAC. (2012). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 84(3), 707–719. Retrieved from [Link]

  • ResearchGate. (2005). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved from [Link]

  • MDPI. (2023). Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 6.1: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring. Retrieved from [Link]

  • Chegg. (2022). Solved: PROBLEMS 1. Why is methyl m-nitrobenzoate formed in.... Retrieved from [Link]

  • ResearchGate. (2016). Computational studies of Distinct Anilines for Electrooptical properties. Retrieved from [Link]

  • University of Idaho. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]

  • SciSpace. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. Retrieved from [Link]

  • American Chemical Society. (2024). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters. Retrieved from [Link]

  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Efficacy of "Methyl 3,4-diamino-5-nitrobenzoate" as a precursor for benzimidazoles compared to other diamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold and the Critical Role of Diamine Precursors

The benzimidazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antiulcer agents, anthelmintics, and antihypertensives. The synthesis of this privileged scaffold most commonly proceeds via the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent (the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction).[1] The choice of the diamine precursor is a critical determinant of the reaction's efficiency and the functionality of the resulting benzimidazole. This guide provides an in-depth technical comparison of Methyl 3,4-diamino-5-nitrobenzoate with other commonly employed diamines in benzimidazole synthesis, supported by experimental data and mechanistic insights.

The Influence of Substituents on Diamine Reactivity: A Tale of Two Precursors

The reactivity of the o-phenylenediamine nucleus in condensation reactions is profoundly influenced by the electronic nature of its substituents. This can be effectively illustrated by comparing the unsubstituted o-phenylenediamine with a derivative bearing a strong electron-withdrawing group, such as 4-nitro-o-phenylenediamine.

  • o-Phenylenediamine (The Baseline): This precursor, with its electron-rich aromatic ring, exhibits high nucleophilicity at the amino groups. This facilitates a rapid condensation with a variety of carbonyl compounds under relatively mild conditions, leading to high yields of the corresponding benzimidazoles.

  • 4-Nitro-o-phenylenediamine (The Electron-Deficient Analogue): The presence of a nitro group, a potent electron-withdrawing substituent, significantly deactivates the aromatic ring and reduces the nucleophilicity of the amino groups.[2] This attenuation of nucleophilicity can lead to slower reaction rates in the initial condensation step.[2] However, despite this deactivating effect, high-yielding syntheses are often achievable, sometimes requiring more forcing reaction conditions or specific catalytic systems.[2]

This compound: A Precursor with Dual Electron-Withdrawing Functionality

This compound presents a unique case, possessing two electron-withdrawing groups: a nitro group and a methyl ester group. This electronic profile is expected to further reduce the nucleophilicity of the diamine compared to 4-nitro-o-phenylenediamine. However, it also introduces a valuable functional handle—the methyl ester—which can be further elaborated in subsequent synthetic steps.

The reaction of 3,4-diamino methyl benzoate with substituted benzaldehydes in the presence of a reducing agent like sodium metabisulfite (Na2S2O5) has been shown to produce 2-phenyl-substituted benzimidazolyl methyl carboxylate products.

dot

cluster_reactants Reactants cluster_products Products diamine This compound benzimidazole 2-Phenyl-substituted benzimidazolyl methyl carboxylate diamine->benzimidazole Na2S2O5 aldehyde Substituted Benzaldehyde aldehyde->benzimidazole

Caption: Synthesis of 2-phenyl-substituted benzimidazolyl methyl carboxylates.

Comparative Performance Analysis: Experimental Data

To objectively assess the efficacy of this compound, we will compare available experimental data for its reactivity with that of o-phenylenediamine and 4-nitro-o-phenylenediamine.

Diamine PrecursorCarbonyl SourceReaction ConditionsYield (%)Reference
o-PhenylenediamineBenzaldehydeAu/TiO2, CHCl3:MeOH (3:1), rt99[3]
o-Phenylenediamine4-ChlorobenzaldehydeAu/TiO2, CHCl3:MeOH (3:1), rt98[3]
4-Nitro-o-phenylenediamineBenzaldehydeNa2S2O5, Dimethoxyethane, refluxNot specified
4-Nitro-o-phenylenediamineSubstituted Phenoxyacetic AcidsConventional heating72-88[2]
4-Nitro-o-phenylenediamineSubstituted Phenoxyacetic AcidsMicrowave irradiation78-92[2]
This compound Substituted Benzaldehydes Na2S2O5 Data not fully available in snippet

Analysis of Reactivity:

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-benzimidazoles using o-Phenylenediamine

dot

Start Start Mix Mix o-phenylenediamine and aldehyde in CHCl3:MeOH (3:1) Start->Mix Add_Catalyst Add Au/TiO2 catalyst Mix->Add_Catalyst Stir Stir at room temperature Add_Catalyst->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Centrifuge to remove catalyst, concentrate filtrate Monitor->Workup Purify Purify by column chromatography (if needed) Workup->Purify End End Purify->End

Caption: Experimental workflow for 2-aryl-benzimidazole synthesis.

  • To a solution of o-phenylenediamine (1.0 mmol) in a 3:1 mixture of chloroform and methanol (10 mL) is added the corresponding aldehyde (1.0 mmol).

  • The heterogeneous catalyst (e.g., Au/TiO2, 5 mol%) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is separated by centrifugation or filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, if necessary, to afford the pure 2-aryl-benzimidazole.[3]

Representative Procedure for the Synthesis of 5-Nitro-benzimidazoles using 4-Nitro-o-phenylenediamine
  • A mixture of 4-nitro-1,2-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) is refluxed in dimethoxyethane.[4]

  • Sodium metabisulfite (1.2 mmol) is added portion-wise to the reaction mixture.[4]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-nitro-benzimidazole derivative.

Conclusion and Future Outlook

This compound serves as a viable, albeit less reactive, precursor for the synthesis of functionalized benzimidazoles. Its reduced nucleophilicity, a consequence of two electron-withdrawing substituents, necessitates reaction conditions that are generally more forcing than those required for unsubstituted o-phenylenediamine. The primary advantage of this precursor lies in the introduction of a methyl ester group at the 5-position of the benzimidazole ring, providing a convenient handle for further synthetic transformations.

For researchers in drug development, the choice of diamine precursor will depend on a trade-off between reactivity and the desired substitution pattern on the final benzimidazole product. While o-phenylenediamine offers high reactivity for the synthesis of a wide array of 2-substituted benzimidazoles, this compound provides a strategic entry point to 5-carbomethoxy-6-nitro-benzimidazole derivatives, which are valuable intermediates for the synthesis of more complex, biologically active molecules. Further quantitative studies on the reactivity of this compound with a broader range of carbonyl compounds would be highly beneficial to the scientific community.

References

  • K. C. Christoforidis, S. L. M. Rousseau, M. Giorgino, V. Pace, S. M. F. Vilela, J. A. S. Cavaleiro, A. F. G. Englert, U. L. M. Fernandes, Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles, Molecules, 2020 , 25(23), 5693.

  • El Faydy, M., et al. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals2026 , 19(2), 180.

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... - RSC Publishing. (2025).

  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023).

  • A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis - Benchchem. (n.d.).

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. (n.d.).

  • A review of approaches to the metallic and non-metallic synthesis of benzimidazole (BnZ) and their derivatives for biological efficacy. Heliyon, 9(1), e12810.

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (n.d.).

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A Researcher's Guide to the Spectroscopic Differentiation of Methyl 3,4-diamino-5-nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise identification of constitutional isomers is a critical, non-negotiable step. The subtle rearrangement of functional groups on an aromatic ring can drastically alter a molecule's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of Methyl 3,4-diamino-5-nitrobenzoate and two of its key positional isomers: Methyl 3,5-diamino-4-nitrobenzoate and Methyl 2,3-diamino-5-nitrobenzoate.

Due to the limited availability of published experimental spectra for these specific compounds, this guide will leverage high-quality predicted spectroscopic data alongside established analytical principles. This approach serves to illustrate the power of modern spectroscopic techniques in distinguishing between closely related molecular structures. We will delve into the theoretical underpinnings of how substituent placement influences Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a robust framework for isomer characterization.

The Isomers in Focus

The three isomers under consideration present a unique challenge in differentiation due to their identical molecular formula (C₈H₉N₃O₄) and mass. The variance in the substitution pattern on the benzene ring, however, gives rise to distinct electronic environments, which are the key to their spectroscopic differentiation.

isomers cluster_1 This compound cluster_2 Methyl 3,5-diamino-4-nitrobenzoate cluster_3 Methyl 2,3-diamino-5-nitrobenzoate I1 I1 I2 I2 I3 I3

Figure 1: Molecular structures of the compared isomers.

Experimental & Analytical Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for this class of aromatic compounds. Adherence to these protocols is crucial for ensuring data reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.

Workflow for NMR Analysis:

NMR_Workflow prep Sample Preparation acq Data Acquisition prep->acq Insert into spectrometer proc Data Processing acq->proc Fourier Transform analysis Spectral Analysis proc->analysis Peak Picking & Integration

Figure 2: General workflow for NMR spectroscopic analysis.

Sample Preparation Protocol:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For the title compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are good starting points due to the polarity of the amino and nitro groups. Chloroform-d (CDCl₃) may also be used, but solubility should be verified.

  • Concentration: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring to a high-quality 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. Any suspended particles will degrade the quality of the magnetic field homogeneity, leading to broadened spectral lines. Filtering the solution into the NMR tube through a small cotton or glass wool plug in a Pasteur pipette is highly recommended.[1][2][3][4][5]

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer. If not, it can be added, but care must be taken to avoid adding too much. Alternatively, the residual solvent peak can be used as a secondary reference.

Data Acquisition Parameters:

  • ¹H NMR: A spectral width of -2 to 12 ppm is typically sufficient. For a standard sample, 16-32 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR: A wider spectral width of 0 to 200 ppm is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Sample Preparation and Analysis Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the built-in clamp. This method requires minimal sample preparation.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are generally sufficient.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired before running the sample and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Sample Preparation and Analysis Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules and will likely produce a prominent protonated molecular ion peak [M+H]⁺.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For further structural information, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to induce fragmentation.

Comparative Spectroscopic Analysis

The following sections detail the predicted spectroscopic features for each isomer and highlight the key differences that enable their differentiation.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. Amino groups are strong electron-donating groups, causing upfield shifts (to lower ppm values) of ortho and para protons. Conversely, the nitro and methyl ester groups are electron-withdrawing, causing downfield shifts (to higher ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns

ProtonThis compoundMethyl 3,5-diamino-4-nitrobenzoateMethyl 2,3-diamino-5-nitrobenzoate
Aromatic H H-2: ~7.5 (s)H-6: ~7.0 (s)H-2, H-6: ~7.2 (s)H-4: ~7.8 (d, J≈2.5 Hz)H-6: ~7.1 (d, J≈2.5 Hz)
-NH₂ ~5.5-6.5 (br s)~5.0-6.0 (br s)~5.0-6.0 (br s)
-OCH₃ ~3.8 (s)~3.8 (s)~3.9 (s)

Analysis and Interpretation:

  • This compound: The two aromatic protons (H-2 and H-6) are in very different environments. H-2 is ortho to the electron-withdrawing ester group, while H-6 is ortho to an amino group and para to the other. This leads to two distinct singlets.

  • Methyl 3,5-diamino-4-nitrobenzoate: Due to the symmetry of the molecule, the two aromatic protons (H-2 and H-6) are chemically equivalent. They will appear as a single singlet, integrating to 2H. This is a key distinguishing feature.

  • Methyl 2,3-diamino-5-nitrobenzoate: The two aromatic protons (H-4 and H-6) are not equivalent and will show meta-coupling to each other, resulting in two doublets with a small coupling constant (J ≈ 2-3 Hz).

¹³C NMR Spectroscopy

The ¹³C chemical shifts are also strongly influenced by the electronic environment. Carbons attached to amino groups will be shielded (shifted upfield), while those attached to the nitro and ester groups will be deshielded (shifted downfield).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compoundMethyl 3,5-diamino-4-nitrobenzoateMethyl 2,3-diamino-5-nitrobenzoate
C=O ~166~167~168
C-OCH₃ ~52~52~53
Aromatic C 6 signals expected4 signals expected (due to symmetry)6 signals expected
C-NO₂ ~145~150~148
C-NH₂ C3: ~140, C4: ~135C3, C5: ~145C2: ~138, C3: ~130
Other Ar-C C1: ~115, C2: ~110, C5: ~145, C6: ~105C1: ~120, C2,C6: ~110, C4: ~150C1: ~120, C4: ~115, C5: ~148, C6: ~118

Analysis and Interpretation:

  • The most striking difference is the number of aromatic carbon signals. Methyl 3,5-diamino-4-nitrobenzoate will show only four aromatic signals due to its C₂ᵥ symmetry, whereas the other two less symmetrical isomers will each show six distinct aromatic signals. This provides a definitive method for identification.

  • The chemical shift of the carbon atom bearing the nitro group (C-NO₂) is expected to be the most downfield of the aromatic carbons. Its precise location will vary depending on the position of the other substituents.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will be dominated by several key vibrational modes. While many peaks will overlap, the "fingerprint" region (below 1500 cm⁻¹) and the positions of the N-O and N-H stretching bands can offer clues for differentiation.

Table 3: Key Predicted IR Vibrational Frequencies (cm⁻¹)

Functional GroupVibrationExpected RangeComments
-NH₂ N-H Stretch3300-3500Two bands, often broad. Position can be sensitive to hydrogen bonding.
C-H (aromatic) C-H Stretch3000-3100
C-H (methyl) C-H Stretch2850-2960
C=O (ester) C=O Stretch1700-1730Strong, sharp peak. Position can be influenced by conjugation and adjacent groups.
C=C (aromatic) C=C Stretch1450-1600Multiple bands.
-NO₂ Asymmetric N-O Stretch1500-1560Very strong absorption.[6][7][8]
-NO₂ Symmetric N-O Stretch1330-1390Strong absorption.[6][7][8]
C-N C-N Stretch1250-1350
C-O (ester) C-O Stretch1100-1300Strong absorption.

Analysis and Interpretation:

While the overall IR spectra will appear similar, subtle shifts in the positions of the N-O and C=O stretching frequencies may be observable due to changes in the electronic effects and potential for intramolecular hydrogen bonding, which will differ for each isomer. The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can also be indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

All three isomers will have the same molecular weight (211.18 g/mol ) and will show a molecular ion peak (or protonated molecular ion [M+H]⁺ at m/z 212) of the same mass. However, their fragmentation patterns upon tandem MS (MS/MS) may differ.

Expected Fragmentation:

  • Loss of -OCH₃: A neutral loss of 31 Da is expected from the ester group.

  • Loss of -NO₂: A loss of the nitro group (46 Da) is possible.

  • Decarbonylation: Loss of CO (28 Da) from the ester group after initial fragmentation is also a common pathway.

The relative intensities of these fragment ions could vary between the isomers due to the different stabilities of the resulting fragment ions, influenced by the positions of the amino groups.

Conclusion

The confident differentiation of this compound and its positional isomers, while challenging, is readily achievable through a multi-pronged spectroscopic approach. ¹³C NMR spectroscopy offers the most definitive method, with the symmetrical Methyl 3,5-diamino-4-nitrobenzoate isomer being easily identified by its reduced number of aromatic carbon signals. ¹H NMR provides a complementary and often quicker method, where the number of signals and their coupling patterns in the aromatic region serve as a unique fingerprint for each isomer. While IR and MS provide valuable corroborating data on functional groups and molecular weight, the nuances of their spectra are best used in conjunction with NMR data for unambiguous isomer identification. This guide provides the foundational protocols and interpretive framework for researchers to confidently characterize these and other similar sets of closely related isomers.

References

  • Lee, J., et al. (2016). Supporting Information for publications. CDC Stacks. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • Shriner, R. L., & Horne, W. L. (1931). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses, 11, 76.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (2015). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Available at: [Link]

  • Workman, J., & Springsteen, A. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Li, Y., et al. (2021). Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling.
  • ChemRxiv. (n.d.). Direct Analysis of Biotransformations with Mass Spectrometry – DiBT-MS. Available at: [Link]

  • Bazzicalupi, C., et al. (2021). Synthesis, Characterization and DNA-Binding Affinity of a New Zinc(II) Bis(5-methoxy-indol-3-yl)propane-1,3-dione Complex. Pharmaceuticals, 14(8), 760.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]

  • MDPI. (2018). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Available at: [Link]

  • Kross, A. W., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41.
  • Trojanowicz, M., et al. (2020).
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • EL Ouafy, T., et al. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 12(1), 104-114.
  • Ciesielski, A., et al. (2022). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 23(19), 11843.
  • PubMed. (2021). Novel Zinc(II) 2,6-dimethoxybenzamidine Schiff Base Complexes: Design, Synthesis, X-ray Crystal Structure, Fluorescence Properties and Density Functional Theory Calculations. Available at: [Link]

  • ResearchGate. (2019). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Available at: [Link]

  • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Nitro Groups. Available at: [Link]

  • PubMed. (2021). Synthesis, Characterization and DNA-Binding Affinity of a New Zinc(II) Bis(5-methoxy-indol-3-yl)propane-1,3-dione Complex. Available at: [Link]

  • PubMed. (2013). Identification of flavone glucuronide isomers by metal complexation and tandem mass spectrometry: regioselectivity of uridine 5'-diphosphate-glucuronosyltransferase isozymes in the biotransformation of flavones. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and bio-activity of S-2-picolyldithiocarbazate (S2PDTC), some of its Schiff bases and their Ni(II) complexes and X-ray structure of S-2-picolyl-β-N-(2-acetylpyrrole)dithiocarbazate. Available at: [Link]

  • PubMed. (2007). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking Methyl 3,4-diamino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Comparison of a Key Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. These foundational units dictate the feasibility of synthetic routes, influence the physicochemical properties of the final compounds, and ultimately, can determine the success of a research program. Among the vast arsenal of available synthons, substituted o-phenylenediamines are of particular importance, serving as versatile precursors for a wide array of heterocyclic scaffolds, most notably benzimidazoles and quinoxalines.

This guide provides a comprehensive technical benchmark of Methyl 3,4-diamino-5-nitrobenzoate , a trifunctional building block, against its common commercial alternatives. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of features and delve into the causality behind its reactivity. We will explore how its unique substitution pattern is predicted to influence its performance in key synthetic transformations and provide the experimental context for you to make informed decisions in your own research.

The Strategic Value of this compound: A Trifunctional Linchpin

This compound is a unique building block featuring an o-phenylenediamine core flanked by two distinct and powerful electron-withdrawing groups: a nitro group (-NO₂) and a methyl ester (-CO₂Me). This specific arrangement of functionalities offers a nuanced reactivity profile that can be strategically exploited in multi-step syntheses. The diamino moiety serves as the reactive handle for the construction of heterocyclic rings, while the nitro and ester groups can be retained for further functionalization or to modulate the electronic properties of the target molecule.

The core utility of this and other o-phenylenediamines lies in their condensation reactions with carbonyl compounds to form fused heterocyclic systems. These reactions are fundamental to the synthesis of a vast number of biologically active molecules.

Understanding the Electronic Landscape: The Impact of Substituents on Reactivity

The reactivity of the o-phenylenediamine core in condensation reactions is fundamentally governed by the nucleophilicity of its amino groups. The electronic nature of the substituents on the aromatic ring plays a critical role in modulating this nucleophilicity.[1]

  • Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the aromatic ring, thereby enhancing the nucleophilicity of the amino groups. This generally leads to faster reaction rates in condensation reactions.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the ring, which in turn reduces the nucleophilicity of the amino groups. This can result in slower initial condensation steps.[1]

For This compound , the presence of two strong EWGs, the nitro group and the methyl ester, is anticipated to significantly decrease the nucleophilicity of the 3- and 4-amino groups compared to unsubstituted o-phenylenediamine. This deactivating effect is a critical consideration when planning synthetic protocols. While it may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst), it also offers potential advantages in terms of selectivity in more complex systems.

Benchmark Reactions: Synthesis of Benzimidazoles and Quinoxalines

To provide a practical comparison, we will focus on two of the most common and informative applications of o-phenylenediamines: the synthesis of benzimidazoles and quinoxalines.

  • Benzimidazole Synthesis: The reaction of an o-phenylenediamine with an aldehyde is a cornerstone for the synthesis of 2-substituted benzimidazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.

  • Quinoxaline Synthesis: The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, provides a direct route to substituted quinoxalines. This reaction is generally high-yielding and proceeds readily.

Below is a visual representation of these key benchmark reactions.

Benchmark_Reactions cluster_benzimidazole Benzimidazole Synthesis cluster_quinoxaline Quinoxaline Synthesis OPD_B o-Phenylenediamine Analog Benzimidazole 2-Substituted Benzimidazole OPD_B->Benzimidazole Condensation & Cyclization Aldehyde Aldehyde (R-CHO) Aldehyde->Benzimidazole OPD_Q o-Phenylenediamine Analog Quinoxaline Substituted Quinoxaline OPD_Q->Quinoxaline Condensation Dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R) Dicarbonyl->Quinoxaline

Caption: Key benchmark reactions for o-phenylenediamine building blocks.

Comparative Performance Analysis

The following tables provide a comparative overview of the expected performance of this compound against common commercial building blocks in our benchmark reactions.

Table 1: Benchmarking in Benzimidazole Synthesis (Reaction with Benzaldehyde)

Building BlockSubstituentsElectronic EffectExpected Reaction TimeExpected Yield
o-PhenylenediamineNoneNeutralShortHigh
4,5-Dimethyl-o-phenylenediamine4,5-di-CH₃Electron-DonatingVery ShortVery High
4-Nitro-o-phenylenediamine4-NO₂Electron-WithdrawingModerate to LongHigh
This compound 3-NH₂, 4-NH₂, 5-NO₂, 1-CO₂Me Strongly Electron-Withdrawing Long Moderate to High

Table 2: Benchmarking in Quinoxaline Synthesis (Reaction with Benzil)

Building BlockSubstituentsElectronic EffectExpected Reaction TimeExpected Yield
o-PhenylenediamineNoneNeutralVery ShortVery High
4,5-Dimethyl-o-phenylenediamine4,5-di-CH₃Electron-DonatingVery ShortExcellent
4-Nitro-o-phenylenediamine4-NO₂Electron-WithdrawingShortHigh
This compound 3-NH₂, 4-NH₂, 5-NO₂, 1-CO₂Me Strongly Electron-Withdrawing Short to Moderate High

Analysis of Expected Performance:

Due to the strong deactivating effect of the nitro and methyl ester groups, This compound is predicted to be less reactive than its electron-rich or unsubstituted counterparts, particularly in the more demanding benzimidazole synthesis. This will likely manifest as a need for longer reaction times or higher temperatures to achieve comparable yields. However, in the typically rapid and high-yielding quinoxaline synthesis, the difference in reactivity is expected to be less pronounced.

Experimental Protocols: A Guide to Practical Application

The following protocols are provided as a starting point for your own investigations and are based on established methodologies for these classes of reactions.

Protocol 1: Synthesis of Methyl 2-(phenyl)-6-nitro-1H-benzo[d]imidazole-5-carboxylate (from this compound and Benzaldehyde)

Benzimidazole_Protocol Start 1. Combine Reactants Reaction 2. Heat and Stir Start->Reaction Add this compound, benzaldehyde, and solvent Workup 3. Cool and Precipitate Reaction->Workup Monitor by TLC until completion Purification 4. Isolate and Purify Workup->Purification Cool to room temperature, add water, and filter solid Characterization 5. Analyze Product Purification->Characterization Recrystallize from ethanol/water

Caption: Workflow for benzimidazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

Procedure:

  • To a round-bottom flask, add this compound, benzaldehyde, and ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add deionized water to the mixture to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure benzimidazole derivative.

Protocol 2: Synthesis of Methyl 2,3-diphenyl-7-nitroquinoxaline-6-carboxylate (from this compound and Benzil)

Quinoxaline_Protocol Start_Q 1. Dissolve Reactants Reaction_Q 2. Heat Start_Q->Reaction_Q In ethanol/acetic acid Workup_Q 3. Isolate Product Reaction_Q->Workup_Q Reflux for 2-4 hours Purification_Q 4. Purify Workup_Q->Purification_Q Cool and collect precipitate by filtration Characterization_Q 5. Characterize Purification_Q->Characterization_Q Wash with cold ethanol

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.